Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) represents a validated molecular target for anti-tuberculosis drug discovery, serving as a crucial enzyme in the biosynthesis of mycolic acids that are essential components of the mycobacterial cell wall. As the causative agent of tuberculosis, Mycobacterium tuberculosis continues to pose a significant global health threat, with approximately 10.8 million new cases and 1.25 million deaths reported in recent years according to World Health Organization data [1]. The emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains has intensified the urgent need for novel therapeutic agents that can circumvent existing resistance mechanisms, positioning InhA as a prime target for next-generation anti-TB drugs [2].
InhA functions as a NADH-dependent enoyl-ACP reductase within the Type II fatty acid biosynthesis pathway (FAS-II) of M. tuberculosis, where it specifically catalyzes the NADH-specific reduction of 2-trans-enoyl-ACP in the final elongation step of the fatty acid synthesis system [3] [2]. This enzymatic reaction is essential for the production of mycolic acids—high-molecular-weight α-alkyl, β-hydroxy fatty acids that constitute a primary structural component of the unique mycobacterial cell wall, contributing significantly to virulence, intracellular survival within macrophages, and intrinsic resistance to numerous conventional antibiotics [4]. The FAS-II system is notably absent in mammalian biology, making InhA an attractive target for developing selective anti-TB agents with potentially reduced host toxicity [4].
Table 1: Key Characteristics of Mycobacterium tuberculosis InhA
| Property | Description |
|---|---|
| EC Number | EC 1.3.1.9 [4] |
| Pathway | Type II Fatty Acid Synthesis (FAS-II) [5] |
| Biological Function | NADH-dependent reduction of 2-trans-enoyl-ACP [3] |
| Cellular Role | Mycolic acid biosynthesis for cell wall formation [2] |
| Structural Class | Short-chain dehydrogenase/reductase family [2] |
| Cofactor Requirement | NADH [3] |
| Natural Substrates | Long-chain trans-2-enoyl-ACP (C24-C50) [5] |
The frontline antitubercular drug isoniazid (INH) exemplifies an indirect InhA inhibitor that requires enzymatic activation by bacterial catalase-peroxidase (KatG) to exert its inhibitory effect. The activated form of INH generates reactive oxygen species and radical organic species that covalently bind to the InhA cofactor NADH, forming an INH-NAD adduct that functions as a potent InhA inhibitor [5] [2]. This adduct specifically targets the NADH-binding site of InhA, with key interactions involving residues Ser94, Tyr158, and Ile21 [1]. Similarly, the second-line drug ethionamide (ETA) undergoes parallel activation by the flavoprotein monooxygenase EtaA, forming a comparable NAD adduct that effectively inhibits InhA activity [5]. The primary limitation of these indirect inhibitors stems from the high frequency of resistance mutations in the activating enzymes (KatG and EtaA), which represents the most commonly observed resistance mechanism in clinical isolates and substantially compromises their efficacy against drug-resistant TB strains [5].
Direct InhA inhibitors represent an innovative therapeutic strategy that circumvents the activation requirement of prodrugs like INH and ETA, thereby offering potential efficacy against resistant strains with mutations in KatG or EtaA. These compounds can be categorized based on their structural characteristics and binding modes:
Diphenyl Ethers and Analogues: Compounds such as triclosan and PT70 demonstrate direct inhibition by occupying the fatty acyl substrate-binding pocket of InhA in a cofactor-dependent manner [6]. These inhibitors typically form ternary complexes with InhA and NAD+, with their binding efficiency often enhanced by slow-onset inhibition kinetics characterized by very slow dissociation rates (k~off~), leading to sustained target occupancy and improved pharmacodynamics [7].
Diazaborines: The lead compound AN12855 exemplifies a novel class of direct inhibitors that bind to the substrate-binding site of InhA in a cofactor-independent manner [6]. This unique mechanism involves the formation of a covalent bond with the 2'-OH of NAD+ ribose, resulting in a stabilized ternary complex that effectively inhibits enzymatic activity. AN12855 has demonstrated promising oral bioavailability (53%) and dose-dependent efficacy in murine models of tuberculosis infection comparable to isoniazid [6].
Pyrrolidine Carboxamides: Identified through high-throughput screening, these compounds have emerged as promising direct inhibitors with favorable bioavailability properties and potent MIC values against M. tuberculosis [8]. Their optimization through microtiter synthesis strategies has yielded compounds with significantly improved potency, exemplified by a 34-fold enhancement over initial lead compounds [5].
Arylamides: Characterized by a piperazine or piperidine core structure, these inhibitors were discovered through high-throughput screening of chemical diversity libraries [5]. Structure-activity relationship (SAR) studies have revealed that electron-withdrawing substituents at the meta-position of one phenyl ring significantly enhance potency, with optimal compounds demonstrating IC~50~ values below 1 μM [5].
Table 2: Representative Direct InhA Inhibitors and Their Properties
| Inhibitor Class | Representative Compound | IC₅₀ / Kᵢ | Binding Mode | Cofactor Dependence |
|---|---|---|---|---|
| Diazaborines | AN12855 | Sub-μM [6] | Substrate-binding site | Independent [6] |
| Diphenyl Ethers | PT70 | 1 nM [7] | Substrate-binding pocket | Dependent [7] |
| Arylamides | Compound a7 | 0.99 μM [5] | Active site | Information missing |
| Pyrolidine Carboxamides | Optimized compound | 90 nM [5] | Active site | Information missing |
| 4-Pyridones | NITD-916 | Information missing | Substrate-binding pocket | Dependent [6] |
| Natural Products | Gravacridonediol | 600.24 nM [3] | Active site | Information missing |
X-ray crystallography studies of InhA-inhibitor complexes have yielded critical insights into the structural basis of inhibition, revealing distinctive binding modes across different inhibitor classes. The crystal structure of InhA complexed with the piperidine compound b3 demonstrated a conserved hydrogen-bond network that represents a signature feature of enoyl reductase (ENR) inhibitor complexes [5]. Similarly, structural analysis of diazaborine inhibitors such as AN2918 and AN3438 revealed that these compounds form ternary complexes with InhA and NAD+ through a unique mechanism involving a covalent bond between the boron atom and the 2'-OH of NAD+ ribose [6]. These boron-containing adducts adopt a negatively charged tetrahedral configuration that is stabilized through hydrogen bonding interactions with the catalytic residues Tyr158 and Lys165, effectively disrupting the enzyme's catalytic machinery [6].
A particularly significant structural aspect of slow-onset inhibition involves conformational changes in the substrate-binding loop (SBL), specifically the transition of helix-6 between open and closed states. In the structure of the rapid-reversible inhibitor PT155 bound to InhA, helix-6 maintains an open conformation that resembles the catalytically relevant state observed in substrate-bound complexes, preserving access to the substrate portal [7]. In contrast, slow-onset inhibitors like PT70 induce a large-scale local refolding in which helix-6 adopts a closed conformation that is not normally populated during substrate turnover. This closed state establishes extensive van der Waals contacts with strand-4 and effectively occludes the substrate portal, thereby preventing natural substrate turnover through a kinetically and energetically distinct process [7].
Comprehensive SAR studies have identified critical structural determinants for inhibitor potency across various chemical classes. For the arylamide series, systematic optimization revealed that electron-withdrawing groups at the meta-position of one phenyl ring (designated Ring B) significantly enhanced inhibitory activity, with 3-Cl and 3-CF~3~ substituents yielding IC~50~ values of 3.07 μM and 6.26 μM, respectively [5]. Additionally, disubstituted patterns on the adjacent phenyl ring (Ring A), particularly 3,4-dimethyl substitution, substantially improved potency, yielding IC~50~ values below 1 μM [5]. However, the introduction of bulky substituents such as tert-butyl or isopropyl groups at the para-position of Ring A completely abolished activity, indicating stringent steric constraints in this region of the binding pocket [5].
The strategic integration of in silico structure-based drug screening with experimental validation has accelerated the optimization of novel inhibitor classes. For the KES4 series, molecular dynamics simulations predicted specific interactions of the D-ring and methylene group between the B-ring and C-ring with mtInhA, while revealing opportunities for improvement in the A-ring structure [9]. Subsequent structure-activity relationship studies focused on A-ring modifications, leading to the identification of compounds 3d and 3f, which exhibited superior properties as mtInhA-targeted anti-infectives compared to the lead KES4 compound [9].
Diagram 1: Mycobacterium tuberculosis FAS-II Pathway and InhA Inhibition Mechanism. The diagram illustrates the role of InhA in the fatty acid synthesis pathway and its inhibition by various compound classes.
High-Throughput Screening (HTS) represents a foundational methodology for identifying novel InhA inhibitors from extensive chemical libraries. In a representative study, researchers screened a chemical diversity library of 30,000 compounds using an enzymatic assay that measured InhA inhibition [5]. Compounds exhibiting ≥50% inhibitory activity at 30 μM concentration were designated as primary hits and subsequently reconfirmed through IC~50~ determination using authentic solid compounds. To minimize false positives resulting from non-specific aggregation, the potencies of candidate inhibitors were evaluated in both the presence and absence of 0.01% X-Triton, enabling the identification of promiscuous inhibitors that function through protein sequestration rather than specific binding [5]. This rigorous screening approach led to the identification of 30 validated hit compounds that were categorized into 13 structurally distinct classes, with arylamides emerging as the most prominent series [5].
Steady-state kinetic analyses provide crucial quantitative data on inhibitor potency and mechanism. Standard protocols monitor NADH oxidation at 340 nm (ε = 6.22 M^-1^ cm^-1^) in the forward reaction direction using a UV-visible spectrophotometer [4]. Reactions are typically conducted in 100 mM Pipes buffer (pH 7.0) at 25°C, initiated by the addition of InhA (2.2 μM) to a reaction mixture containing NADH (60 μM) and the substrate analogue DD-CoA (45 μM) [4]. For time-dependent inhibitors, pre-incubation experiments are essential, where InhA is incubated with the inhibitor prior to activity measurement to assess inhibition kinetics [4].
The half-maximum inhibitory concentration (IC~50~) is determined by measuring reaction velocity as a function of inhibitor concentration and fitting the data to the equation: % Inhibition = 100/(1 + (IC~50~/[I])^n^), where [I] is the inhibitor concentration and n is the Hill coefficient [4]. For mechanism of inhibition studies, initial rates are measured as a function of NADH concentration (10-160 μM) at fixed, non-saturating DD-CoA concentration (45 μM) and varied inhibitor concentrations (0.5-120 μM) [4]. The resulting data are analyzed using appropriate inhibition models (competitive, uncompetitive, or mixed) to determine inhibition constants (K~i~).
In silico screening methodologies have become indispensable tools for identifying novel InhA inhibitors. Representative protocols involve retrieving the 3D structure of InhA (typically PDB ID: 1BVR) from the Protein Data Bank and preparing it for docking by removing hetero-atoms, water molecules, and bound ligands using molecular visualization software [3]. Ligand structures are obtained from databases such as PubChem and converted to appropriate formats for docking simulations. Drug-likeness evaluation is performed according to Lipinski's Rule of Five, assessing molecular weight (<500 Da), hydrogen bond donors (<5), hydrogen bond acceptors (<10), and log P (<5) [3].
Molecular docking is typically performed using programs such as AutoDock 4.2 with the Lamarckian genetic algorithm for conformational sampling [3]. The grid box is generally set to 70 × 70 × 70 points centered on the active site with coordinates adjusted to 19.050, 18.992, and 9.686 for the x, y, and z axes, respectively [3]. For each compound, a maximum of 10 conformers is considered, with selection based on binding energy and cluster analysis. The resulting complexes are evaluated by their binding energies and inhibition constants (K~i~), with the most promising candidates proceeding to experimental validation.
Table 3: Standard Experimental Protocols for InhA Inhibitor Evaluation
| Method | Key Parameters | Application | References |
|---|---|---|---|
| High-Throughput Screening | 30,000 compound library, ≥50% inhibition at 30 μM threshold | Initial hit identification | [5] |
| Enzyme Inhibition Assay | NADH oxidation at 340 nm, 100 mM Pipes pH 7.0, 25°C | IC₅₀ determination, mechanism studies | [4] |
| Steady-State Kinetics | NADH (10-160 μM), DD-CoA (45 μM), inhibitor (0.5-120 μM) | Kᵢ determination, inhibition mode | [4] |
| Molecular Docking | AutoDock 4.2, Grid: 70×70×70, Lamarckian GA | Binding mode prediction, virtual screening | [3] |
| ADMET Prediction | PreADMET server, Lipinski's Rule of Five | Drug-likeness assessment | [3] |
| Fluorescence Spectroscopy | Protein fluorescence quenching, van't Hoff analysis | Thermodynamic parameters (ΔH°, ΔS°, ΔG°) | [4] |
Recent investigations have identified several promising chemical scaffolds with potent InhA inhibitory activity. Natural product screening has revealed gravacridonediol, a major glycosylated alkaloid from Ruta graveolens, as a potent InhA inhibitor with a binding energy of -10.80 kcal/mole and inhibition constant (K~i~) of 600.24 nM, significantly superior to the reference inhibitor triclosan (K~i~ = 12.43 μM) [3]. In silico screening approaches have also identified Labio_16 as a direct InhA inhibitor that exhibits favorable binding thermodynamics, bactericidal activity against both drug-sensitive and multidrug-resistant M. tuberculosis strains, and minimal cytotoxicity in mammalian cell lines and zebrafish models [4]. This compound demonstrated spontaneous and favorable binding (ΔG° < 0) to the MtInhA:NADH complex and exhibited intracellular activity in a macrophage infection model, suggesting potential for further development [4].
The development of direct InhA inhibitors represents a strategic approach to overcoming the limitations of current prodrug-based therapies, particularly in addressing the challenge of drug-resistant tuberculosis. Encouragingly, direct inhibitors such as NITD-916 and GSK625 demonstrate a significantly lower frequency of resistance (approximately 1 × 10^-8^) compared to isoniazid (1 × 10^-5^), suggesting a reduced propensity for resistance development in clinical settings [6]. This enhanced resistance profile, combined with the conserved nature of the InhA active site across mycobacterial species, positions direct InhA inhibitors as promising candidates for next-generation TB therapies that may exhibit broader efficacy against both drug-sensitive and drug-resistant strains [2].
Future directions in InhA-targeted drug discovery will likely focus on optimizing drug-target residence time through structure-kinetic relationships, improving pharmacokinetic properties through formulation strategies, and exploring combination therapies that leverage synergistic interactions with existing anti-TB agents [7]. Additionally, the integration of advanced computational methods with structural biology and mechanistic enzymology will further accelerate the rational design of next-generation InhA inhibitors with improved efficacy and resistance profiles [9] [7].
Mycobacterium tuberculosis enoyl-ACP reductase (InhA) continues to represent a highly validated and promising target for anti-tuberculosis drug discovery. The development of direct InhA inhibitors that bypass the activation requirements of prodrugs like isoniazid offers a viable strategy to overcome the growing challenge of drug-resistant tuberculosis. Structural and mechanistic studies have yielded critical insights into the molecular basis of inhibition, revealing diverse binding modes and conformational changes associated with different inhibitor classes. Continued advances in screening technologies, structural biology, and medicinal chemistry optimization are paving the way for next-generation InhA inhibitors that may ultimately contribute to more effective TB control strategies, particularly against multidrug-resistant and extensively drug-resistant strains that pose significant challenges to global TB control efforts.
The following table summarizes key inhibitors discussed in the search results, which belong to various chemical classes and show potent activity against InhA and Mycobacterium tuberculosis [1] [2] [3].
| Inhibitor Name | Chemical Class | Reported IC₅₀ for InhA | Anti-TB Activity (MIC/MIC₉₉) | Key Features & Notes |
|---|---|---|---|---|
| NITD-916 [2] | 4-hydroxy-2-pyridone | Not Specified | 0.04 - 0.16 µM (MIC₉₉) [2] | Direct, bactericidal inhibitor; orally active; effective in mouse models; activity against MDR-TB clinical isolates [2]. |
| AN12855 [3] | Diazaborine | Sub-micromolar [3] | Active at low µM range (whole-cell) [3] | Binds in a cofactor-independent manner; good oral bioavailability (53%); efficacy in acute and chronic murine TB models comparable to isoniazid [3]. |
| KEM7 [1] | Diphenyl ether | Inhibited mtInhA enzymatic activity [1] | Lower IC₅₀ against mycobacteria vs. base compound [1] | Identified via a matched molecular pair approach; low toxicity to mammalian cells [1]. |
| KEN1 [4] | Piperazine derivative | Superior to lead compound KES4 [4] | Comparable to lead compound KES4 [4] | Derived from D-ring modification of KES4 via in silico docking; improved InhA inhibition [4]. |
| CD117 [5] | Not Specified | Inhibits InhA [5] | 1 - 10 µM (MIC) [5] | Bactericidal against drug-susceptible and drug-resistant TB; also inhibits fatty acid synthase type I (FASI) [5]. |
| Labio_16 [6] | Novel chemotype | 24 (±2) µM [6] | Inhibited growth of MDR-TB strain [6] | Identified by virtual screening; direct inhibitor; bacteriostatic in infected macrophages; low cytotoxicity [6]. |
The methodologies below are commonly used in the cited literature to determine the IC₅₀ values and characterize the mode of action for direct InhA inhibitors.
The diagram below outlines a generalized workflow for the discovery and characterization of direct InhA inhibitors, as reflected across multiple studies [1] [4] [2].
Overview of key stages in direct InhA inhibitor R&D.
The profiling of known inhibitors highlights several critical considerations for your work on MtInhA-IN-1:
The following table summarizes the key quantitative data available for Labio_16, a compound identified from in silico screens as a promising MtInhA inhibitor, which may share functional similarities with the compound you are investigating [1].
| Parameter | Value/Result for Labio_16 |
|---|---|
| Enzyme Inhibition (IC₅₀) | Not explicitly stated (Studies focused on determination of inhibition constant, Ki) [1]. |
| Inhibition Constant (Kᵢ) | Determined via steady-state kinetics; specific value not provided in abstract [1]. |
| MIC vs. H37Rv | Inhibited in vitro growth (Phenotypic screening) [1]. |
| MIC vs. MDR strain | Inhibited in vitro growth of PE-003 multidrug-resistant strain [1]. |
| Intracellular Activity | Bacteriostatic activity in an M. tuberculosis-infected macrophage model [1]. |
| Cytotoxicity | No cytotoxic effects on Hacat, Vero, and RAW 264.7 cell lines [1]. |
| *In Vivo* Toxicity | No cardiotoxicity in a Zebrafish model [1]. |
| Mechanism | Direct inhibitor of MtInhA (does not require activation by KatG, unlike Isoniazid) [1]. |
The research on Labio_16 employed several detailed methodologies to characterize the compound, which are standard for evaluating potential TB therapeutics [1].
The diagram below illustrates the general workflow for characterizing a direct MtInhA inhibitor like Labio_16, from initial screening to mechanistic studies [1].
Since the exact MIC for "MtInhA-IN-1" was not located, here are suggestions for finding this specific information:
"this compound" AND "H37Rv" AND "MIC". The precise nomenclature is critical.
Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (MtInhA) is a essential enzyme in the mycobacterial FAS-II (fatty acid synthase II) system, which is responsible for the production of mycolic acids [1] [2]. These long-chain fatty acids are a critical component of the unique, waxy cell wall of M. tuberculosis, contributing to its virulence and resistance to many antibiotics [1] [3].
MtInhA catalyzes the final, NADH-dependent reduction step in each cycle of fatty acid elongation [2] [3]. As this system is absent in humans, MtInhA represents a promising target for developing selective anti-tuberculosis drugs with low host toxicity [1]. It is the bona fide target of the first-line drug isoniazid, though resistance often arises due to mutations in the activating enzyme KatG [1] [3]. Therefore, discovering direct inhibitors that do not require KatG activation is a major focus of current research [1] [3].
The following table summarizes the key experiments used to characterize MtInhA inhibitors, synthesizing methodologies from multiple studies [1].
| Evaluation Method | Key Procedural Details | Primary Data Output & Significance |
|---|---|---|
| Steady-State Kinetics | In vitro assay monitoring NADH oxidation at 340 nm. Enzyme pre-incubated with inhibitor to check for time-dependent effects. [1] | IC₅₀: Concentration for half-maximal enzyme inhibition. Kᵢ & Mode of Inhibition: Determined from rates at varying [NADH] and [inhibitor]. [1] |
| Thermodynamic Binding | Protein fluorescence spectroscopy at different temperatures. [1] | K𝒹: Dissociation constant. ΔG°, ΔH°, ΔS°: Thermodynamic signature of binding from van’t Hoff analysis. [1] |
| Phenotypic Screening | In vitro culture with M. tuberculosis strains (e.g., H37Rv, MDR PE-003). [1] | Minimum Inhibitory Concentration (MIC): Lowest concentration that inhibits visible bacterial growth. [1] |
| Cytotoxicity Assay | Exposure to mammalian cell lines (e.g., HaCat, Vero, RAW 264.7). [1] | Cytotoxic Concentration (CC₅₀): Selectivity Index (SI = CC₅₀ / MIC) gauges therapeutic window. [1] |
| Intracellular Activity | Infection of macrophage cell lines (e.g., RAW 264.7) with M. tuberculosis followed by compound treatment. [1] | Bacteriostatic/Bactericidal Activity: Confirms efficacy in a more physiologically relevant environment. [1] |
Research has identified several promising chemotypes as direct MtInhA inhibitors. The table below contrasts the SAR and properties of three distinct series.
| Inhibitor Chemotype (Source) | Core Structure & Key SAR Insights | Biological Activity & Key Findings |
|---|
| In Silico Identified "Labio" Compounds [1] | • Specific "Labio_16" structure undisclosed. • SAR: Identified via pharmacophore & docking models targeting MtInhA:NADH complex. Binding is spontaneous & favorable. | • Labio_16: Direct MtInhA inhibitor (uncompetitive with NADH). Bacteriostatic in macrophages. Inhibits MDR strain. No cardiotoxicity in Zebrafish. [1] • Labio_17: Bactericidal in macrophages, but showed dose-dependent cardiotoxicity. [1] | | 8-Hydroxyquinoline (8HQ) Derivatives [3] | • Core: 8HQ privileged structure. • SAR: 7-arylamine substituents (e.g., 5c, 5d, 5i) are critical. 5-sulfonamide or 5-triazole spacers link two aromatic rings, mimicking known inhibitors. | • Best Compounds (e.g., 5c, 5d, 5i): MIC = 10 μg/mL vs. M. tuberculosis. • Inhibited MtInhA enzyme activity (IC₅₀ 1.7-5.0 μM). • Docking suggests interaction with NAD+ cofactor and substrate binding loop. [3] | | KES4 Derivatives [4] | • Core: Four-ring structure (A-D). • SAR: D-ring and B-C methylene linker are crucial. A-ring modification (e.g., 3d, 3f) improved activity and properties. | • Lead Compounds (3d, 3f): Superior MtInhA inhibition and anti-mycobacterial activity vs. parent KES4. Lower cytotoxicity. [4] |
The following diagram illustrates a generalized workflow for the discovery and characterization of MtInhA inhibitors, integrating the methodologies and strategies discussed in the research.
Based on the compiled research, here are the critical considerations for designing novel MtInhA inhibitors:
The following table consolidates key quantitative data for inhibitors discussed in the search results, which were identified via structure-based and ligand-based virtual screening approaches.
| Inhibitor Name | IC₅₀ (μM) | Inhibition Mode | Kᵢ (μM) | Biological Activity (MIC) | Cytotoxicity (Mammalian Cells) | Key Binding Interactions |
|---|---|---|---|---|---|---|
| Labio_16 [1] | Not explicitly stated | Uncompetitive vs NADH & substrate [1] | 24 (±3) (NADH) [1] | Growth inhibition of M. tuberculosis H37Rv & MDR strain [1] | Low cytotoxicity on Hacat, Vero, RAW 264.7 cell lines; no cardiotoxicity in Zebrafish [1] | Hydrophobic interactions with Leu218, hydrogen bonding with Tyr158 [1] |
| Labio_17 [1] | Not explicitly stated | Not specified | Not specified | Growth inhibition of M. tuberculosis H37Rv & MDR strain; bactericidal in infected macrophages [1] | Dose-dependent cardiotoxicity in Zebrafish [1] | Information not present in search results |
| KES4 [2] | 50% inhibition at 50 μM [2] | Not specified | Not specified | Inhibited mycobacterial growth [2] | Not specified | CH-π interaction with Phe149; hydrophobic interactions with Leu218; hydrogen bonding with Tyr158 [2] |
| KEN1 [2] | Higher than KES4 (specific value not stated) [2] | Not specified | Not specified | Comparable to KES4 [2] | Not specified | Similar to KES4 (Thienyl D-ring) [2] |
| Unnamed (from 2013 study) [3] | 24 (±2) to 83 (±5) [3] | Uncompetitive to NADH and 2-trans-dodecenoyl-CoA [3] | 24 (±3) (NADH), 20 (±2) (substrate) [3] | Not specified | Not specified | Information not present in search results |
Here are detailed methodologies for key experiments cited in the search results, which you can adapt for studying MtInhA inhibitors.
This protocol is based on studies that used virtual screening to identify novel MtInhA inhibitors [3] [2].
This standard protocol was used to determine the half-maximal inhibitory concentration (IC₅₀) and mode of inhibition [1] [2].
This method was used to determine the dissociation constant and thermodynamic parameters of inhibitor binding [1].
The diagram below outlines the general workflow for discovering and validating MtInhA inhibitors, as described in the literature.
General workflow for discovering and validating MtInhA inhibitors through virtual screening and experimental testing.
Recent studies highlight critical factors for successful molecular docking studies on MtInhA:
Biological Function and Therapeutic Validation Mycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (mtInhA) is a well-validated drug target for tuberculosis (TB) therapy. It is a key enzyme in the FAS-II system, which is essential for the biosynthesis of mycolic acids—major components of the unique and impermeable mycobacterial cell wall [1] [2] [3]. InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-(acyl-carrier protein), a crucial step in the fatty acid elongation cycle [2]. As this FAS-II system is absent in humans, it represents a promising target for selective antibacterial action [1].
Researchers have identified a novel class of direct InhA inhibitors through in silico structure-based drug screening, designated as KES4 [4] [2] [3]. Subsequent Structure-Activity Relationship (SAR) studies have focused on optimizing this lead compound.
The core structure of KES4 is composed of four distinct ring systems (A-D). Molecular dynamics simulations have shown that the methylene group between the B and C rings interacts with Phe149, while the D-ring and its proximal carbonyl group are critical for hydrophobic interactions with Leu218 and hydrogen bonding with Tyr158 in the enzyme's active site [2].
The following table summarizes key inhibitors derived from KES4 and their biological activities:
| Compound | Key Structural Feature | In vitro IC₅₀ / % Inhibition | Antimycobacterial Activity | Cytotoxicity |
|---|---|---|---|---|
| KES4 | 2-Furoyl (Furan) D-ring [2] | ~50% inhibition at 50 µM [2] | Inhibits growth of M. smegmatis [3] | Low cytotoxicity in MDCK and SH-SY5Y cells [3] |
| KEN1 | 2-Thienyl (Thiophene) D-ring [2] | Superior % inhibition to KES4 at 50 µM [2] | Comparable to KES4 [2] | Low cytotoxicity [2] |
| KEM4 | Phenyl group substituent [3] | High inhibitory activity [3] | Active against M. smegmatis [3] | Low toxicity in mammalian cells and E. coli [3] |
| KEM7 | 2-Fluorobenzyl group substituent [3] | High inhibitory activity [3] | Active against M. smegmatis [3] | Low toxicity in mammalian cells and E. coli [3] |
| KEM10 | p-Methoxylated phenoxy methyl ligand [3] | Active [3] | Active against M. smegmatis [3] | Exhibited weak toxic effects [3] |
For researchers aiming to evaluate InhA inhibitors, here are detailed methodologies for core activity and cytotoxicity assays as described in the literature.
1. mtInhA Enzymatic Activity Assay This standard spectrophotometric assay measures the oxidation of NADH to monitor enzyme activity [2].
2. Cytotoxic Assay
The discovery and optimization of the KES inhibitors heavily relied on computational approaches. The following diagram illustrates a generalized workflow for structure-based in silico screening as applied in these studies.
In silico screening workflow for novel InhA inhibitors.
The mycolic acid biosynthetic pathway is essential for the construction of the unique, impermeable cell wall of Mycobacterium tuberculosis [1] [2]. Disrupting this pathway is a validated strategy for anti-tuberculosis drug development.
The diagram below illustrates the pathway and the points of inhibition for different drug classes.
Mycolic acid biosynthesis pathway and inhibitor targets. FAS-I and FAS-II systems synthesize mycolic acid precursors, which are assembled and transported to the cell wall. Colored nodes show key inhibitory targets. [1] [2]
While data on MtInhA-IN-1 is unavailable, the table below summarizes experimental data for other direct InhA inhibitors reported in the literature, which can serve as a reference.
Table 1: Experimental Data for Characterized Direct InhA Inhibitors
| Inhibitor Name | IC₅₀ / Kᵢ (μM) | Anti-TB Activity (MIC, μM) | Cytotoxicity & Notes | Source |
|---|---|---|---|---|
| KEN1 | ~50 μM (InhA inhibition) | Comparable to lead KES4 | Comparable cytotoxicity to lead compound; superior InhA inhibition vs KES4. [3] | [3] |
| Labio_16 | Kᵢ = 120 μM (Uncompetitive vs NADH) | 50 μM (H37Rv, MDR strain) | Non-cytotoxic (HaCat, Vero, RAW 264.7); non-cardiotoxic in Zebrafish; bacteriostatic in macrophages. [4] | [4] |
| Labio_17 | Not fully quantified | 50 μM (H37Rv, MDR strain) | Cytotoxic; dose-dependent cardiotoxicity in Zebrafish; bactericidal in macrophages. [4] | [4] |
| Thiolactomycin (TLM) | N/A (Inhibits mtFabH) | Used as reference compound | Reference mtFabH inhibitor for comparison; ΔG = -9.21 kcal/mol (MM/PBSA). [5] | [5] |
The following are detailed methodologies adapted from the research articles for assessing InhA inhibition and compound efficacy.
1. MtInhA Enzymatic Activity Assay This standard spectrophotometric assay measures InhA activity by monitoring NADH consumption [3] [4].
2. Determination of Inhibition Constant (Kᵢ) To determine the mode of inhibition and Kᵢ value, perform steady-state kinetics [4].
3. Whole-Cell Anti-Mycobacterial Activity (MIC Determination)
4. Cytotoxicity Assay in Mammalian Cell Lines
The workflow for the key biochemical and phenotypic assays is summarized below.
Key experimental workflow for validating direct InhA inhibitors, from initial screening to phenotypic and safety profiling. [3] [4]
Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (MtInhA) is a well-validated target for anti-tuberculosis drug discovery. As a key enzyme in the mycobacterial type II fatty acid synthesis (FAS-II) pathway, MtInhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-acyl carrier protein, an essential step in the biosynthesis of mycolic acids—major components of the mycobacterial cell wall that are critical for bacterial survival and virulence [1]. The strategic importance of MtInhA stems from its role as the primary target of isoniazid (INH), a first-line tuberculosis drug, though resistance mutations have necessitated the development of direct inhibitors that bypass the required KatG activation [2].
The clinical significance of MtInhA inhibitors has increased with the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) tuberculosis strains. In 2014 alone, approximately 9.6 million people contracted TB with 1.5 million deaths, including an estimated 320,000 new MDR-TB cases [1]. Direct MtInhA inhibitors offer a promising strategy to overcome resistance mechanisms associated with KatG mutations, which represent a major pathway for isoniazid resistance in Mycobacterium tuberculosis [2]. This technical guide comprehensively details the in silico screening methodologies, experimental validation protocols, and structure-activity relationship studies essential for developing novel MtInhA inhibitors.
Structure-based virtual screening leverages the three-dimensional atomic coordinates of the target protein to identify potential inhibitors. For MtInhA, this typically begins with the retrieval of high-resolution crystal structures from the Protein Data Bank, such as PDB ID 4U0J (resolution: 2.70 Å) complexed with a pyrrolidine carboxamide derivative [3]. Prior to screening, critical preprocessing steps include: removal of water molecules and co-crystallized ligands, addition of hydrogen atoms and appropriate charge distributions, and energy minimization of the protein structure using tools like Molecular Operating Environment (MOE) [3].
Molecular Docking: Multiple docking programs with different search algorithms should be employed to mitigate software-specific biases. The GOLD (Genetic Optimization for Ligand Docking) suite has been successfully used for MtInhA inhibitor screening, with implementations of tandem two-step screening processes [3]. In primary screening, compounds are docked with a single conformation, followed by secondary screening of multiple conformations for top-ranked candidates. For the KES4 derivatives, this approach identified KEN1, which showed a GOLD score of 82.5 compared to 81.0 for the lead compound [3].
Pharmacophore Modeling: A complementary approach involves developing 3D pharmacophore models based on analysis of multiple MtInhA crystal structures. One successful implementation created a four-point pharmacophore model derived from 36 available MtInhA structures, capturing essential binding features of the substrate cavity [1] [4]. This model was used to screen the ZINC database of purchasable compounds, prioritizing molecules that satisfied these spatial and chemical constraints.
Ligand-based methods offer valuable alternatives when structural information is limited or to complement structure-based approaches:
Matched Molecular Pair (MMP) Analysis: This technique identifies correlated structural modifications and their effects on biological activity. In one study, MMP analysis of diphenyl ether derivatives informed the design of novel MtInhA inhibitors, leading to compounds KEM4 and KEM7 with improved inhibitory activity compared to the base compound KES4 [5].
Similarity Searching: Using known inhibitors or substrate analogs as queries, similarity searching can identify structurally related compounds with potential activity. For INH-NAD adduct mimics, Tanimoto similarity-based searches with a 90% threshold have been employed to retrieve analogs from PubChem for subsequent docking studies [2].
Table 1: Comparison of Computational Screening Methods for MtInhA Inhibitors
| Method | Key Features | Advantages | Limitations | Exemplary Tools |
|---|---|---|---|---|
| Structure-Based Docking | Direct prediction of binding poses and affinity | Handles novel chemotypes; Provides structural insights | Dependent on protein structure quality; Scoring function inaccuracies | GOLD, AutoDock Vina, Smina |
| Pharmacophore Screening | 3D spatial arrangement of chemical features | Fast screening of large libraries; Captures key interactions | Limited to known interaction patterns; Conformational dependence | MOE, ZincPharmer |
| Matched Molecular Pairs | Systematic analysis of structural changes | Interpretable SAR; Efficient lead optimization | Requires existing activity data; Limited to similar compounds | Various cheminformatics toolkits |
| Similarity Searching | 2D or 3D structural similarity to known actives | Rapid implementation; High hit rates for close analogs | Limited chemical diversity; Bias toward known scaffolds | RDKit, OpenBabel |
A robust in silico screening workflow for MtInhA inhibitors integrates multiple computational approaches to maximize the probability of identifying valid hits. The following systematic protocol has been successfully employed in published studies [1] [2]:
The screening process begins with careful preparation of the MtInhA structure. The crystal structure of MtInhA in complex with NADH (e.g., PDB ID: 1ZID) should be retrieved and preprocessed by removing heteroatoms except the NADH cofactor, adding missing hydrogen atoms, and assigning appropriate protonation states to residues in the active site. The active site cavity should be clearly defined based on known catalytic residues and previous inhibitor complexes, with particular attention to residues involved in substrate binding and interactions with known inhibitors [2].
Screening libraries can be assembled from various sources, including the ZINC database of commercially available compounds, PubChem, or custom virtual libraries designed around known scaffolds. Library preparation involves:
For focused libraries, such as KES4 derivatives, a similarity-based approach can be used to extract structural analogs from PubChem using fingerprint-based Tanimoto similarity thresholds, followed by conversion to 3D structures with energy minimization [3].
The actual screening involves sequential application of computational methods with increasing sophistication:
For MtInhA, successful implementations have employed four different docking programs with varying search algorithms and scoring functions to generate consensus predictions [1].
The final stage involves analyzing docking results to select candidates for experimental validation:
Figure 1: Comprehensive workflow for virtual screening of MtInhA inhibitors
Validating computational hits begins with enzymatic inhibition assays to directly measure compound effects on MtInhA activity. The standard protocol adapted from established methods [1] [3] includes:
Reaction Conditions: 30 mM PIPES buffer (pH 6.8), 150 mM NaCl, 200 μM NADH, 700 nM MtInhA, and varying concentrations of test compounds (typically 50 μM for initial screening). The final DMSO concentration should be maintained below 0.5% to prevent solvent effects.
Kinetic Measurements: After 1 minute of pre-incubation at 25.5°C, the reaction is initiated by adding 200 μM trans-2-decenoyl-CoA substrate. The oxidation of NADH is monitored at 340 nm for 5 minutes using a microplate reader (e.g., Infinite M200 PRO). The inhibitory activity is calculated as the percentage reduction in reaction velocity compared to DMSO controls [3].
IC₅₀ Determination: Compound concentration is varied (e.g., 0.5-120 μM) while maintaining fixed, non-saturating substrate concentrations (NADH at 60 μM ≅ Kₘ and DD-CoA at 45 μM ≅ Kₘ). Data are fitted to appropriate inhibition equations to determine half-maximal inhibitory concentrations [1].
Inhibition Mode Analysis: Steady-state kinetics are performed by measuring initial rates as a function of NADH concentration (10-160 μM) at fixed DD-CoA concentration and varying inhibitor levels. The resulting data are analyzed using uncompetitive (Eq. 2) or other relevant models to determine Kᵢ values and inhibition mechanisms [1].
Promising enzyme inhibitors must be evaluated for whole-cell activity against mycobacteria:
Bacterial Strains: Testing should include drug-sensitive (H₃₇Rv) and multidrug-resistant (e.g., PE-003) M. tuberculosis strains to assess spectrum and potential to overcome existing resistance [1].
Growth Inhibition: Compounds are serially diluted in medium containing bacterial cultures, and growth is monitored after appropriate incubation periods. The minimum inhibitory concentration (MIC) is defined as the lowest concentration that prevents visible growth.
Intracellular Efficacy: For advanced candidates, activity in infected macrophages (e.g., murine RAW 264.7 cells) should be assessed. Macrophages are infected with virulent M. tuberculosis H₃₇Rv, treated with compounds, and bacterial viability is quantified to determine bacteriostatic or bactericidal effects [1].
Selectivity is critical for therapeutic development:
Cellular Toxicity: Effects on mammalian cell lines including HaCat (keratinocytes), Vero (kidney epithelial), and RAW 264.7 (macrophages) are assessed after 24-72 hour exposure. The cytotoxic concentration (CC₅₀) should be significantly higher than antimicrobial concentrations [1].
Cardiotoxicity Screening: The zebrafish (Danio rerio) model provides a whole-organism assessment of cardiotoxic effects. Compounds are administered to zebrafish embryos, and heart rate, rhythm, and morphology are evaluated. Labio_16 showed no cardiotoxicity while Labio_17 exhibited dose-dependent effects in this model [1].
Table 2: Key Experimental Assays for Validating MtInhA Inhibitors
| Assay Type | Key Parameters | Experimental Details | Interpretation |
|---|---|---|---|
| Enzyme Inhibition | IC₅₀, Kᵢ, inhibition mode | NADH oxidation at 340 nm, trans-2-decenoyl-CoA substrate | Direct target engagement; potency measurement |
| Antimycobacterial Activity | MIC against sensitive and resistant strains | Broth microdilution in Middlebrook 7H9 medium | Whole-cell activity; spectrum assessment |
| Intracellular Efficacy | Bactericidal/Bacteriostatic activity in macrophages | M. tuberculosis-infected RAW 264.7 cells | Physiological relevance; penetration capability |
| Cytotoxicity | CC₅₀ in mammalian cell lines | MTT or resazurin assays in HaCat, Vero, RAW 264.7 cells | Therapeutic index determination |
| Cardiotoxicity | Heart rate, rhythm in zebrafish | Zebrafish embryo exposure, visual monitoring | Early safety profiling |
The Labio_16 compound represents a successful application of integrated in silico and experimental approaches. Identified through virtual screening of the ZINC database using combined pharmacophore and molecular docking methods, this compound demonstrated direct MtInhA inhibition with an IC₅₀ in the micromolar range [1]. Key characteristics include:
Favorable Binding Thermodynamics: van't Hoff analysis revealed a spontaneous binding process (negative ΔG°) driven by both enthalpic (ΔH°) and entropic (ΔS°) contributions [1].
Biological Efficacy: Labio_16 inhibited growth of both drug-sensitive H₃₇Rv and multidrug-resistant PE-003 M. tuberculosis strains, with bacteriostatic activity in infected macrophages [1].
Promising Safety Profile: The compound showed no cytotoxicity against multiple mammalian cell lines (HaCat, Vero, RAW 264.7) and no cardiotoxicity in zebrafish models, suggesting a wide therapeutic window [1].
Structural Characterization: A model of the MtInhA:NADH:Labio_16 ternary complex provided structural insights for future optimization efforts [1].
The KES4 chemical class (1-(2-furoyl)-4-(3-[phenoxy] benzyl) piperazine) was originally identified through in silico structure-based drug screening [3]. This scaffold features four distinct ring structures (A-D rings) and served as a foundation for systematic optimization:
D-Ring Modification: Molecular dynamics simulations predicted the D-ring (2-furoyl group) was essential for hydrophobic interactions with Leu218 and hydrogen bonding with Tyr158 in the MtInhA active site [3]. Through similarity-based virtual screening of 579 D-ring analogs, KEN1 (1-(2-thienyl)-4-(3-phenoxybenzyl) piperazine) was identified with improved GOLD scores (82.5 vs. 81.0 for KES4) and superior enzyme inhibitory activity [3].
A-Ring Optimization: Subsequent structure-activity relationship studies focused on A-ring modifications, constructing a virtual library of analogs that was screened using the GOLD docking program [6] [7]. This yielded compounds 3d and 3f with improved inhibitory properties against MtInhA and enhanced antimycobacterial activity compared to the lead KES4 [6] [7].
Figure 2: Structure-activity relationship optimization pathway for KES4 derivatives
Traditional virtual screening methods face computational limitations when exploring ultra-large chemical spaces. Recent advances integrate machine learning (ML) to dramatically accelerate screening processes:
Docking Score Prediction: ML models trained on docking results can predict binding affinities without performing explicit molecular docking for each compound. One implementation achieved 1000-fold acceleration over classical docking-based screening while maintaining high prediction accuracy [8].
Ensemble Modeling: Combining multiple types of molecular fingerprints and descriptors creates ensemble models that reduce prediction errors and deliver highly precise docking score values for target-specific applications [8].
Pharmacophore-Constrained Screening: ML approaches can efficiently explore chemical spaces constrained by pharmacophore requirements, enabling rapid identification of compounds that satisfy both geometric and energetic criteria for binding [8].
Addressing drug resistance requires special consideration during inhibitor design and screening:
Mutation Impact Modeling: Computational prediction of mutation effects on protein stability, flexibility, and solvent accessibility helps prioritize resistant strains for targeting. Studies have identified 10 out of 15 clinically relevant InhA mutations as deleterious, significantly impacting protein properties [2].
Pan-Mutant Screening: Advanced screening workflows involve docking candidate compounds against both wild-type and mutant InhA models to identify inhibitors with broad-spectrum activity against resistant strains [2].
Direct Inhibition Strategies: Compounds that directly inhibit InhA without requiring KatG activation (unlike isoniazid) represent a promising approach to overcome the most common resistance mechanisms. The search for INH-NAD adduct mimics that maintain high affinity for both wild-type and mutant InhA forms is an active research focus [2].
The continuing evolution of in silico screening methodologies, coupled with rigorous experimental validation, promises to accelerate the development of novel MtInhA inhibitors to address the persistent challenge of tuberculosis, particularly in its drug-resistant forms. Integration of machine learning, consideration of resistance mutations, and application of efficient experimental validation workflows will be crucial for future success in this field.
The following diagram outlines the key stages of a typical MtInhA inhibition assay, from initial setup to data analysis:
This section provides the step-by-step methodology for assessing inhibitor activity against MtInhA, based on established practices in the field [1] [2].
The IC₅₀ value defines the concentration of inhibitor required to reduce enzyme activity by half.
Once IC₅₀ is determined, the inhibition constant (Ki) and mechanism are elucidated.
The table below summarizes quantitative data for other direct MtInhA inhibitors, which can serve as a benchmark for your work with "this compound".
| Inhibitor Name | Reported IC₅₀ / Ki | Inhibition Mechanism | Assay Conditions |
|---|---|---|---|
| Labio_16 [1] | IC₅₀ determined (value not fully stated) | Uncompetitive vs. NADH | [MtInhA] = 2.2 μM; [NADH] = 60 μM; [DD-CoA] = 45 μM; 25°C [1] |
| PT70 [2] | Kᵢ = 22 pM | Slow, tight-binding | Preferentially binds to the InhA·NAD⁺ complex [2] |
| Triclosan [2] | Kᵢ = 0.2 μM | Rapid, reversible | Direct inhibitor of InhA [2] |
The generalized protocol and data presented here are synthesized from the following sources:
Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (MtInhA) represents a validated drug target for antitubercular therapy, as it catalyzes an essential step in the mycobacterial fatty acid biosynthesis pathway. This NADH-dependent reduction of trans-2-enoyl-acyl carrier protein is specifically inhibited by first-line antitubercular drugs including isoniazid, making it a crucial enzymatic pathway for therapeutic intervention [1] [2]. The type II fatty acid synthesis (FAS-II) system in mycobacteria differs fundamentally from the human FAS-I system, providing a foundation for selective toxicity in drug development approaches [1]. The dose-response characterization of MtInhA inhibitors provides critical insights into compound efficacy, potency, and mechanism of action, enabling informed decisions throughout the drug discovery pipeline.
The global health burden of tuberculosis, coupled with emerging multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, underscores the urgent need for novel chemotherapeutic agents targeting MtInhA [3] [2]. Enzyme inhibition kinetics serve as a cornerstone in the early-stage identification and optimization of lead compounds, with dose-response relationships providing quantitative parameters that guide medicinal chemistry efforts and candidate selection. The protocol outlined in this document provides standardized methodologies for generating robust, reproducible dose-response data that accurately reflect inhibitor potency and efficacy under physiologically relevant conditions, facilitating comparison across different chemical series and experimental frameworks.
Essential reagents for MtInhA dose-response studies include: purified recombinant MtInhA enzyme (expressed and purified as previously described [2]), NADH cofactor (Sigma-Aldrich), substrate (DD-CoA or trans-2-decenoyl-CoA synthesized following established procedures [2] [4]), and inhibitors dissolved in DMSO with final organic solvent concentration <0.5% to maintain enzyme activity [4]. The assay buffer typically consists of 30-100 mM PIPES (pH 6.8-7.0) with 150 mM NaCl to maintain optimal enzymatic activity and stability [2] [4]. Critical laboratory equipment includes a UV-Vis spectrophotometer (e.g., Shimadzu UV-2550) or plate reader (e.g., TECAN Infinite M200 PRO) capable of monitoring absorbance at 340 nm, precision pipettes, temperature-controlled incubators maintained at 25°C, and analytical software for data collection and analysis [2] [4].
Enzyme Preparation: Dilute purified MtInhA to 2.2 μM working concentration in assay buffer (30 mM PIPES, pH 6.8, 150 mM NaCl) and keep on ice until use [2] [4].
Inhibitor Serial Dilution: Prepare a serial dilution series of the test inhibitor in DMSO, typically spanning a 10,000-fold concentration range (e.g., 0.1 nM to 100 μM). Further dilute in assay buffer to achieve the desired final concentrations while maintaining DMSO concentration ≤0.5% in all reactions [2].
Pre-incubation: Combine 200 μM NADH, 700 nM MtInhA, and appropriate inhibitor concentrations in a total volume of 50 μL assay buffer. Incubate for 1 minute at 25.5°C to allow enzyme-inhibitor equilibrium [4].
Reaction Initiation: Start the enzymatic reaction by adding 200 μM trans-2-decenoyl-CoA substrate. Mix immediately and transfer to spectrophotometer for monitoring [4].
Kinetic Monitoring: Continuously measure absorbance at 340 nm for 1-5 minutes to track NADH oxidation at 25°C, using an extinction coefficient of 6.22 M⁻¹·cm⁻¹ for NADH [2].
Control Measurements: Include positive controls (no inhibitor, representing 100% activity) and negative controls (no enzyme, representing background signal) in each experimental run.
Data Collection: Record initial velocity measurements for each inhibitor concentration, ensuring technical replicates (n≥3) for robust statistical analysis.
Dose-response data analysis begins with calculating percentage inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (vi/v0)] × 100, where vi is the initial velocity in the presence of inhibitor and v0 is the initial velocity of the uninhibited control [2]. The resulting data are then fitted to a four-parameter logistic model using nonlinear regression analysis:
E = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) × HillSlope))
where E represents the effect (percentage inhibition), X is the logarithm of inhibitor concentration, Top and Bottom are the upper and lower plateaus of the curve, respectively, IC50 is the half-maximal inhibitory concentration, and HillSlope describes the steepness of the curve [5]. Quality assessment of the fitted curve should include evaluation of R² values (>0.90 acceptable, >0.95 preferred), confidence intervals of parameter estimates, and residual analysis to verify appropriate model fitting.
For compounds demonstrating time-dependent inhibition or slow-binding kinetics, more complex modeling approaches are required. Pre-incubation timecourse experiments must be conducted to identify such behavior, followed by global fitting of the data to appropriate slow-binding equations to determine the association (kₒₙ) and dissociation (kₒff) rate constants, as well as the overall inhibition constant Kᵢ [1] [2].
Table 1: Key dose-response parameters for MtInhA inhibitors
| Parameter | Symbol | Definition | Interpretation | Typical Range |
|---|---|---|---|---|
| Half-maximal Inhibitory Concentration | IC₅₀ | Concentration producing 50% enzyme inhibition | Measure of compound potency; lower values indicate greater potency | nM to μM [2] |
| Inhibition Constant | Kᵢ | True equilibrium dissociation constant | Fundamental measure of binding affinity independent of assay conditions | Varies with compound [2] |
| Hill Coefficient | nH | Cooperativity of binding | nH = 1: non-cooperative; nH > 1: positive cooperativity; nH < 1: negative cooperativity | 0.5-2.5 [5] |
| Maximal Inhibition | Iₘₐₓ | Maximum percentage inhibition at saturation | Efficacy of complete enzyme inhibition; <100% suggests partial inhibition | 0-100% [5] |
Rigorous statistical analysis is essential for robust dose-response characterization. Calculate confidence intervals for all reported parameters using appropriate methods (e.g., profile likelihood, bootstrap resampling). Quality control metrics should include Z'-factor calculations (>0.5 acceptable, >0.7 excellent) to validate assay performance, and coefficient of variation determination for replicate measurements (<15% acceptable, <10% preferred) [6]. For comparative analyses of multiple inhibitors, implement one-way ANOVA with post-hoc testing (e.g., Tukey's HSD) to identify statistically significant differences in potency, with p < 0.05 considered significant.
When pooling data from multiple experimental runs, apply random-effects meta-analysis models to account for between-experiment variability while generating overall parameter estimates [6]. This approach is particularly valuable when integrating results across different laboratories or experimental conditions, providing more reliable estimates of compound potency and efficacy for structure-activity relationship (SAR) analysis and lead optimization decisions.
Dose-response data serve as the foundation for systematic lead optimization through structure-activity relationship (SAR) studies. The matched molecular pair (MMP) approach represents a powerful strategy for identifying critical structural features that enhance inhibitory potency [3]. This method involves making small, targeted structural modifications to lead compounds and quantitatively assessing how these changes affect MtInhA inhibition through dose-response analysis. For instance, research has demonstrated that substituent modifications on the D-ring of KES4 analogs can significantly impact inhibitory activity, with 2-thienyl substitution (KEN1) showing enhanced potency compared to the original 2-furoyl group [4].
The integration of computational approaches with experimental dose-response analysis accelerates the lead optimization process. Molecular docking simulations using programs such as GOLD (Genetic Optimization for Ligand Docking) provide structural insights into inhibitor-enzyme interactions, predicting binding modes and affinity that can be validated through experimental dose-response studies [3] [4]. This iterative cycle of computational prediction and experimental validation enables rational design of optimized MtInhA inhibitors with improved potency, selectivity, and drug-like properties. The thermodynamic parameters of inhibitor binding (ΔG°, ΔH°, ΔS°), determined through van't Hoff analysis of temperature-dependent Kᵢ measurements, provide additional insights for compound optimization [2].
Successful translation of enzymatic dose-response data to cellular and whole-organism models is essential for advancing MtInhA inhibitors through the drug development pipeline. The minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv (pan-sensitive) and drug-resistant strains (e.g., PE-003) should be determined following standardized microbiological methods [2]. Compounds with potent enzymatic inhibition (low IC₅₀/Kᵢ) should demonstrate correspondingly low MIC values, typically in the nanomolar to low micromolar range for promising candidates.
Cytotoxicity assessment in mammalian cell lines (e.g., MDCK, SH-SY5Y, RAW 264.7, HaCat) provides an initial safety profile, with selectivity index (SI = IC₅₀ cytotoxicity/MIC) values >10 generally considered promising for further development [2]. For advanced candidates, intracellular activity in M. tuberculosis-infected macrophage models (e.g., RAW 264.7 cells) demonstrates the ability to inhibit bacterial growth within the host environment, while in vivo efficacy in appropriate animal models (e.g., zebrafish) provides critical proof-of-concept for therapeutic potential [2]. Throughout these translational studies, maintaining a clear understanding of the relationship between enzymatic inhibition, cellular activity, and in vivo efficacy is essential for rational decision-making in the drug development process.
Table 2: Secondary profiling assays for advanced MtInhA inhibitors
| Assay Type | Key Parameters | Acceptance Criteria | Application Purpose |
|---|---|---|---|
| Cellular Cytotoxicity | CC₅₀ in mammalian cell lines | SI (CC₅₀/MIC) >10 [2] | Initial safety assessment |
| Antibacterial Activity | MIC against M. tuberculosis H37Rv | <10 μM [2] | Anti-mycobacterial efficacy |
| Drug-Resistant Strain Activity | MIC against MDR strains (e.g., PE-003) | Comparable to H37Rv MIC [2] | Spectrum of activity |
| Intracellular Activity | IC₅₀ in infected macrophages | <10× enzymatic IC₅₀ [2] | Host environment efficacy |
| In Vivo Toxicity | LD₅₀ in zebrafish model | >10× efficacious dose [2] | Whole organism safety |
This comprehensive protocol details the standardized methodology for conducting dose-response analysis of MtInhA enzyme inhibition, providing researchers with a rigorous framework for characterizing antitubercular compounds. The integration of enzymatic kinetics, computational approaches, and translational models creates a powerful platform for lead identification and optimization in tuberculosis drug discovery. The quantitative parameters derived from these studies (IC₅₀, Kᵢ, Hill coefficient) enable direct comparison of compound potency and mechanism across different chemical series, informing medicinal chemistry decisions and prioritization of candidates for advanced development.
The continuing global health challenge of tuberculosis, particularly the emergence of drug-resistant strains, underscores the critical importance of robust, reproducible methods for identifying and characterizing novel inhibitors targeting essential mycobacterial enzymes like MtInhA. The protocols outlined herein, when implemented with appropriate scientific rigor and quality control, will contribute to the accelerated development of more effective antitubercular agents with novel mechanisms of action, potentially helping to address the significant unmet medical need in tuberculosis treatment worldwide.
The M. tuberculosis enoyl-ACP(CoA) reductase enzyme (MtInhA) is a well-validated drug target for tuberculosis treatment. It catalyzes the NADH-dependent reduction of long-chain trans-2-enoyl-ACP(CoA) substrates in the bacterial fatty acid biosynthesis system (FAS-II) [1].
The standard continuous spectrophotometric assay monitors the consumption of the cofactor NADH at 340 nm (ε = 6.22 M⁻¹ cm⁻¹). A decrease in absorbance directly corresponds to enzyme activity, allowing for the determination of reaction velocity and the assessment of inhibitor efficacy [1].
This section provides a step-by-step guide for conducting the MtInhA enzymatic activity and inhibition assays.
The following diagram outlines the key steps for preparing and running the assay:
The following table summarizes key parameters from published studies on MtInhA inhibitors identified via virtual screening [1].
| Compound Name | IC₅₀ (µM) | Inhibition Constant (Kᵢ) | Mode of Inhibition (vs. NADH) | M. tuberculosis H37Rv MIC |
|---|---|---|---|---|
| Labio_16 | Reported as a direct inhibitor | Uncompetitive (Kᵢᵢ) | Uncompetitive | Active (exact µM not listed) |
| Labio_17 | Data not fully specified in excerpt | Data not fully specified in excerpt | Data not fully specified in excerpt | Active (exact µM not listed) |
| DD-CoA | N/A | Kₘ ~45 µM [1] | Natural Substrate | N/A |
| NADH | N/A | Kₘ ~60 µM [1] | Cofactor | N/A |
The graph below illustrates the classic pattern of uncompetitive inhibition, where an inhibitor such as Labio_16 binds to the enzyme-substrate complex (MtInhA:NADH), resulting in parallel lines in a Lineweaver-Burk plot [1].
I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the steps or data analysis procedures, please feel free to ask.
Tuberculosis (TB) remains a major global health challenge, necessitating the development of novel therapeutic agents. Murine models are a cornerstone of preclinical TB drug development, providing a critical bridge between in vitro studies and clinical trials. The oral administration route is particularly relevant for translating findings to human treatment, where oral dosage forms are predominant. This document provides detailed application notes and a standardized protocol for evaluating the efficacy of the experimental compound MtInhA-IN-1—an inhibitor of the essential Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA)—via oral delivery in a validated murine TB model. The protocols and benchmarks outlined herein are synthesized from current, peer-reviewed methodologies to ensure robust and reproducible results for research scientists and drug development professionals [1] [2] [3].
A comprehensive, multi-phase workflow is essential for generating conclusive efficacy data. The entire process, from model establishment to final analysis, is visualized below.
To evaluate sterilizing activity:
To contextualize the performance of this compound, the following tables summarize expected efficacy ranges for established anti-TB regimens in murine models, serving as benchmarks for comparison.
Table 1: Standardized Efficacy Benchmarks for Established Regimens after 4-8 Weeks of Treatment in BALB/c Mice
| Regimen | Dosing (mg/kg) | Route | Duration | Mean Log10 CFU Reduction (Lungs)* | Classification |
|---|---|---|---|---|---|
| RHZ (Rifampicin+Isoniazid+Pyrazinamide) | 10 + 10 + 150 | Oral | 4 weeks | 3.0 ± 0.5 | High-Performance Benchmark [3] |
| RHZ (Rifampicin+Isoniazid+Pyrazinamide) | 10 + 10 + 150 | Oral | 8 weeks | 4.0 ± 0.4 (Clearance in most mice) | High-Performance Benchmark [3] |
| RZ (Rifampicin+Pyrazinamide) | 10 + 150 | Oral | 8 weeks | Intermediate Reduction | Intermediate [3] |
| Isoniazid (INH) | 25 | Oral | 3 weeks | Significant Reduction vs. control | Effective Control [1] |
CFU: Colony Forming Unit. *Reduction compared to pre-treatment or control group baselines.
Table 2: Key Pharmacokinetic Parameters for Oral Dosing in Mice
| Parameter | Target for this compound | Experimental Method |
|---|---|---|
| C~max~ (Peak Plasma Concentration) | Exceed MIC for target pathogen | LC-MS/MS analysis of serial plasma samples [3] |
| AUC~0-24h~ (Area Under the Curve) | Sufficient to suppress bacterial growth | LC-MS/MS analysis [3] |
| Lung Penetration Ratio (AUC~Lung~/AUC~Plasma~) | >1.0 is desirable | Drug quantification in lung homogenates [4] |
| Time > MIC | Prolonged duration above MIC | Calculated from PK/PD data |
Employ a dual-metric approach to classify the performance of this compound rigorously:
The formula for Cohen's d is: [ d = \frac{\text{Mean}{\text{control}} - \text{Mean}{\text{treatment}}}{\text{SD}{\text{pooled}}} ] where [ \text{SD}{\text{pooled}} = \sqrt{\frac{(n_{\text{control}} - 1) \times SD_{\text{control}}^2 + (n_{\text{treatment}} - 1) \times SD_{\text{treatment}}^2}{n_{\text{control}} + n_{\text{treatment}} - 2}} ]
Beyond CFU counts, histological examination of lungs provides insights into the drug's effect on disease pathology. Evaluate parameters such as granulomatous infiltration, neutrophilic accumulation, and the presence of caseous necrosis or liquefaction [6]. Effective treatment should reduce both bacterial load and pathological damage.
To probe the mechanism of action or host-directed effects, include immune profiling:
This protocol provides a rigorous, standardized framework for evaluating the efficacy of orally administered This compound in a murine model of tuberculosis. By adhering to these detailed methodologies and using the provided efficacy benchmarks, researchers can robustly assess the compound's potential, facilitating its development and meaningful comparison with existing and experimental TB therapies.
MtInhA-IN-1 represents a promising chemical entity in the global effort to combat multidrug-resistant tuberculosis (MDR-TB), a disease that claims approximately 1.3 million lives annually worldwide [1] [2]. This compound is characterized as a selective, orally active inhibitor of the Mycobacterium tuberculosis NADH-dependent enoyl-acyl carrier protein reductase (MtInhA), exhibiting an IC50 value of 0.23 μM against the purified enzyme and demonstrating potent activity against the reference M. tuberculosis H37Rv strain with a MIC value of 0.4 μM [3]. The strategic importance of this compound lies in its direct inhibition mechanism that bypasses the requirement for KatG activation, thereby potentially remaining effective against isoniazid-resistant strains where KatG mutations are a predominant resistance mechanism [4] [1]. The critical need for such compounds is underscored by epidemiological studies showing an alarming increase in MDR-TB cases, particularly in regions like India which carries more than a quarter (27%) of the global TB burden, with MDR-TB prevalence estimated at 2.8% among new cases and 6.2% among previously treated cases [2].
The molecular targeting approach employed by this compound focuses on disrupting the bacterial fatty acid synthesis pathway through inhibition of InhA, an enoyl reductase essential for the production of mycolic acids—critical components of the mycobacterial cell wall [5] [6]. This mechanism differs fundamentally from the front-line drug isoniazid, which requires activation by the bacterial catalase-peroxidase (KatG) to form an adduct that inhibits InhA [4]. The direct inhibition strategy circumvents the primary resistance mechanism of isoniazid, making compounds like this compound particularly valuable for treating drug-resistant TB infections that have become increasingly prevalent in clinical settings [1].
This compound has demonstrated promising inhibitory activity against a panel of multidrug-resistant M. tuberculosis strains in phenotypic screening assays [3]. The compound's broad-spectrum efficacy against clinical isolates with diverse resistance profiles positions it as a promising candidate for further development against MDR-TB. The minimum inhibitory concentration (MIC) values observed across different strains illustrate its consistent potency.
Table 1: In vitro Activity of this compound Against M. tuberculosis Strains
| Strain Description | MIC Value (μM) | Resistance Profile |
|---|---|---|
| H37Rv (reference) | 0.4 | Pan-sensitive |
| Clinical isolate PT2 | 0.1 | Multidrug-resistant |
| Clinical isolate PT12 | 0.2 | Multidrug-resistant |
| Clinical isolate PT20 | 0.1 | Multidrug-resistant |
The consistent sub-micromolar activity across both drug-sensitive and multidrug-resistant strains suggests that this compound's mechanism of action remains effective despite the resistance mechanisms that render conventional first-line drugs ineffective [3]. This activity profile is particularly significant considering that MDR-TB strains are resistant to at least isoniazid and rifampicin, the two most potent first-line TB drugs [2] [7].
The therapeutic potential of this compound is further supported by its favorable cytotoxicity profile in preliminary assessments. Research indicates that this compound exhibits low cytotoxicity against mammalian cell lines including HepG2 (human hepatocellular carcinoma) and Vero (African green monkey kidney epithelial) cells [3]. This selective antimycobacterial activity with minimal effects on mammalian cells suggests a high therapeutic index, an essential characteristic for promising drug candidates. The observed selectivity likely stems from the absence of the FAS-II system in mammalian cells, which instead utilize FAS-I for fatty acid biosynthesis [6].
Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified MtInhA enzyme.
Principle: This assay measures the inhibition of InhA enzymatic activity by monitoring the NADH oxidation at 340 nm, which occurs during the reduction of the enoyl substrate [6].
Materials and Reagents:
Procedure:
Prepare reaction mixtures in a total volume of 50 μL containing:
Pre-incubate the reaction mixtures for 1 minute at 25.5°C.
Initiate the enzymatic reaction by adding 200 μM trans-2-decenoyl-CoA substrate.
Immediately monitor the decrease in absorbance at 340 nm for 5 minutes using a microplate reader.
Include appropriate controls:
Calculate percentage inhibition using the formula: % Inhibition = [1 - (ΔA340 sample/ΔA340 control)] × 100
Generate dose-response curves and determine IC50 values using non-linear regression analysis [6].
Data Interpretation: The IC50 value represents the concentration of inhibitor required to reduce enzyme activity by 50%. For this compound, this value is approximately 0.23 μM [3]. This direct enzyme inhibition data provides mechanistic validation of compound-target engagement.
Purpose: To determine the minimum inhibitory concentration (MIC) of this compound against drug-sensitive and multidrug-resistant M. tuberculosis clinical isolates.
Principle: This assay assesses the bacteriostatic or bactericidal activity of compounds against mycobacterial strains in culture, providing phenotypic evidence of efficacy [1] [3].
Materials and Reagents:
Procedure:
Prepare logarithmic-phase M. tuberculosis cultures in Middlebrook 7H9 broth supplemented with OADC.
Normalize bacterial suspensions to approximately 1-5 × 10⁵ CFU/mL.
Prepare serial two-fold dilutions of this compound in culture medium, typically ranging from 0.01 μM to 10 μM.
Dispense 100 μL of bacterial suspension into each well of a 96-well microplate containing 100 μL of compound dilution.
Include appropriate controls:
Seal plates and incubate at 37°C with 5% CO₂ for 7-14 days.
Assess bacterial growth visually or using metabolic indicators like alamarBlue or resazurin.
Determine MIC99 values as the lowest compound concentration that inhibits ≥99% of bacterial growth compared to the growth control [1].
Data Interpretation: MIC values ≤1 μM are generally considered promising for anti-TB compounds. The MIC99 values for this compound against MDR-TB clinical isolates range from 0.04 to 0.16 μM, demonstrating potent activity against drug-resistant strains [3].
Purpose: To evaluate the cytotoxic potential and therapeutic index of this compound in mammalian cell systems.
Principle: This assay measures compound-induced toxicity in mammalian cell lines to assess potential off-target effects and calculate a selectivity index [3] [6].
Materials and Reagents:
Procedure:
Seed mammalian cells in 96-well plates at optimal density (typically 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.
Prepare serial dilutions of this compound in culture medium, covering a concentration range from 0.1 μM to 100 μM.
Treat cells with compound dilutions in triplicate, maintaining DMSO concentration below 0.5%.
Include appropriate controls:
Incubate cells for 48-72 hours at 37°C with 5% CO₂.
Assess cell viability using a standardized method:
Calculate percentage viability relative to untreated controls and determine CC50 (50% cytotoxic concentration) values using non-linear regression.
Data Interpretation: The selectivity index (SI) is calculated as CC50/MIC, with values >10 generally indicating a favorable therapeutic window. This compound demonstrates low cytotoxicity with CC50 values significantly above its antimycobacterial MIC values [3].
The development of direct InhA inhibitors represents a strategic approach to overcome the limitations of prodrugs like isoniazid in MDR-TB treatment. Several chemical classes have shown promise in preclinical development, with varying mechanisms and resistance profiles.
Table 2: Comparison of Direct InhA Inhibitors in Development
| Compound Class | Representative Compound | Enzyme IC50 (μM) | M. tuberculosis MIC (μM) | MDR-TB Activity |
|---|---|---|---|---|
| Alkyl diphenyl ethers | Not specified | 0.001 | 6-10 | Active against INH-resistant strains [4] |
| 4-hydroxy-2-pyridones | NITD-916 | Not specified | 0.04-0.16 | Active against INH-resistant strains [1] |
| Piperazine derivatives | KES4 | Not specified | Not specified | Moderate activity [5] |
| Investigational compound | This compound | 0.23 | 0.1-0.4 | Active against MDR strains [3] |
The alkyl diphenyl ethers represent some of the most potent direct InhA inhibitors with Ki values in the nanomolar range (as low as 1 nM) and MIC99 values of 2-3 μg/mL against both drug-sensitive and drug-resistant strains [4]. Similarly, the 4-hydroxy-2-pyridones such as NITD-916 have demonstrated excellent activity against MDR-TB clinical isolates with MIC values comparable to or better than front-line drugs, and have shown in vivo efficacy in mouse models of infection [1]. This compound occupies an important middle ground with balanced potency and drug-like properties.
The effective deployment of targeted therapies like this compound requires accurate diagnostic methods to identify MDR-TB cases. Current WHO-recommended diagnostics include:
Recent metabolomic studies have identified potential biomarkers for MDR-TB, including N1-Methyl-2-pyridone-5-carboxamide (N1M2P5C), 1-Myristoyl-sn-glycerol-3-phosphocholine (MG3P), Caprylic acid (CA), and D-Xylulose (DX), which achieved 86.7% sensitivity and specificity in distinguishing MDR-TB from drug-sensitive TB [7]. These advances in diagnostics are crucial for identifying patients who would benefit most from targeted therapies like this compound.
The mechanistic basis of this compound activity involves direct binding to the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial FAS-II system essential for mycolic acid biosynthesis. The following diagram illustrates the mechanism and experimental assessment workflow:
Diagram 1: Mechanism of action and experimental assessment workflow for this compound
The molecular interactions between this compound and the InhA enzyme involve binding in the enoyl-substrate pocket in an NADH-dependent manner, effectively competing with the natural substrate and blocking the fatty acid elongation cycle [1]. This mechanism is distinct from the isoniazid-activated inhibition pathway, as it does not require KatG-mediated activation and directly targets the enzyme's active site [4] [1].
This compound represents a promising chemical lead in the ongoing battle against multidrug-resistant tuberculosis, with demonstrated activity against clinically relevant MDR-TB strains. Its direct inhibition mechanism bypasses the primary resistance pathways associated with isoniazid, making it particularly valuable for treating resistant infections. The comprehensive experimental protocols outlined herein provide researchers with standardized methods to evaluate this compound class and compare results across different laboratories.
The consistent sub-micromolar activity against both drug-sensitive and resistant strains, coupled with a favorable cytotoxicity profile, suggests a promising therapeutic index worthy of further investigation. Future research directions should include:
As MDR-TB continues to pose significant global health challenges, the development of direct-acting inhibitors like this compound that circumvent conventional resistance mechanisms represents a critical strategic approach in TB drug discovery. The protocols and data presented herein provide a foundation for standardized evaluation of this promising compound class.
Cytotoxicity testing represents a fundamental component of drug discovery and safety evaluation, providing critical insights into the biological compatibility and potential toxic effects of novel compounds. For MtInhA-IN-1, a potential therapeutic agent, systematic assessment of its cytotoxic profile is essential before advancing to more complex preclinical studies. Cytotoxicity is defined as the capacity of a compound to cause adverse effects on cellular structures, functions, or viability, which can manifest through various mechanisms including membrane disruption, metabolic inhibition, enzyme inactivation, and induction of programmed cell death (apoptosis). Understanding these mechanisms is crucial not only for evaluating safety margins but also for identifying potential therapeutic windows where efficacy is achieved without excessive harm to normal cells [1].
The selection of appropriate cytotoxicity assays is guided by several factors including the compound's mechanism of action, the biological context of its intended application, and the specific cellular processes being investigated. Different assays measure distinct aspects of cell health, ranging from membrane integrity and metabolic activity to enzymatic function and apoptotic progression. A comprehensive cytotoxicity assessment should therefore employ multiple complementary assays to capture the full spectrum of potential cytotoxic effects. This multi-faceted approach is particularly important for this compound, as it may exert cell-type specific effects or trigger different cell death pathways depending on concentration and exposure duration [2] [1].
Selecting appropriate cytotoxicity assays is critical for generating meaningful data on this compound's biological effects. Cytotoxicity assays can be broadly classified into several categories based on their detection principles: dye exclusion assays that evaluate membrane integrity, colorimetric assays that measure metabolic activity or enzyme release, fluorometric assays that utilize fluorescent probes to detect viable cells, and luminometric assays that quantify cellular ATP levels [1]. Each category offers distinct advantages and limitations, making them suitable for different experimental contexts and research questions. For comprehensive profiling of this compound, a combination of assays measuring different aspects of cellular health is recommended to capture the full spectrum of potential cytotoxic effects.
The selection of specific assays should be guided by several factors including the expected mechanism of action of this compound, the biological characteristics of the target cell lines, the required throughput of the analysis, and the available instrumentation. Additionally, researchers must consider whether the assay provides endpoint measurements only or allows for real-time monitoring of cytotoxic effects over time. For initial screening, assays with higher throughput capabilities such as MTT or LDH are preferable, while more specialized assays like the LIVE/DEAD kit or apoptosis detection may be reserved for follow-up mechanistic studies [1] [3].
Table 1: Comparison of major cytotoxicity assays applicable to this compound testing
| Assay | Detection Principle | Measured Parameter | Advantages | Limitations |
|---|---|---|---|---|
| MTT Assay | Colorimetric | Mitochondrial reductase activity | High sensitivity, well-established, inexpensive | Formazan crystals require solubilization, endpoint measurement only [3] |
| LDH Assay | Colorimetric | Lactate dehydrogenase release (membrane integrity) | Measures direct cytotoxicity, simple protocol, high-throughput compatible | Less sensitive for early cytotoxic events [2] [4] |
| Neutral Red Assay | Colorimetric | Lysosomal uptake and retention | Highly sensitive for early cytotoxicity, simple protocol | Variable uptake across cell types [2] [5] |
| LIVE/DEAD Viability/Cytotoxicity | Fluorescent | Membrane integrity + esterase activity | Direct live/dead visualization, rapid, adaptable to multiple platforms | Requires fluorescence detection equipment, not suitable for fixation [6] [7] |
| Trypan Blue Exclusion | Dye exclusion | Membrane integrity | Simple, inexpensive, no special equipment | Low sensitivity, subjective counting, time-consuming for large samples [1] |
Comparative studies have demonstrated that different cytotoxicity assays vary significantly in their sensitivity to detect early cytotoxic events. In hepatoma cell lines exposed to cadmium chloride, the neutral red assay and MTT assay showed superior sensitivity in detecting early cytotoxicity compared to LDH leakage and protein assays [2]. Similarly, research on dental materials found that viability assays (MTT and neutral red) were generally more sensitive than proliferation assays based on total protein content [5]. These findings highlight the importance of selecting assays with appropriate sensitivity for detecting the specific cytotoxic mechanisms that might be triggered by this compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone method for assessing cell viability and metabolic activity based on the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells [3]. This reduction occurs primarily through the activity of mitochondrial dehydrogenases, particularly succinate dehydrogenase, in viable cells, making the assay an indicator of mitochondrial function and overall metabolic competence [1] [3]. The intensity of the resulting purple color is directly proportional to the number of viable cells and their metabolic activity, allowing for quantitative assessment of cytotoxicity. For this compound testing, the MTT assay provides valuable information about the compound's impact on cellular metabolism and can detect early signs of mitochondrial dysfunction preceding outright cell death.
The MTT assay is particularly valuable in drug discovery contexts like this compound evaluation because it offers excellent sensitivity, well-established protocols, and compatibility with high-throughput screening formats. It has been widely used for cytotoxicity tests of chemicals, drug screening, and oncological research to evaluate both compound toxicity and tumor cell growth inhibition during drug development [1]. The assay is applicable to both adherent and suspension cell cultures, making it versatile for testing this compound across various mammalian cell lines relevant to its intended therapeutic application.
Table 2: Step-by-step MTT assay protocol for this compound cytotoxicity testing
| Step | Procedure | Critical Parameters | Troubleshooting Tips |
|---|---|---|---|
| 1. Cell Seeding | Seed cells in 96-well plates at optimized density (e.g., 5,000-20,000 cells/well based on cell type). Culture for 24h for adherence. | Consistent cell density across wells; edge effect minimization | Include medium-only blanks for background subtraction [3] |
| 2. Compound Treatment | Prepare serial dilutions of this compound in serum-free media. Remove culture media and add 50μL serum-free media + 50μL MTT solution to each well. | Use serum-free media to prevent background; include vehicle controls | Prepare fresh this compound solutions for each experiment [3] |
| 3. MTT Incubation | Incubate plates at 37°C for 3 hours protected from light. | Avoid temperature fluctuations; ensure consistent incubation time | If low signal, extend incubation to 4h (do not exceed) [3] |
| 4. Solubilization | Carefully remove MTT solution. Add 150μL MTT solvent (4mM HCl, 0.1% NP40 in isopropanol) to each well. | Complete dissolution of formazan crystals | Wrap plate in foil and shake for 15min; pipette to dissolve crystals [3] |
| 5. Absorbance Measurement | Read absorbance at 590nm with reference filter at 630nm within 1h after solubilization. | Ensure no bubbles in wells; proper instrument calibration | If absorbance exceeds linear range, dilute samples with solvent [3] |
Following data collection, calculation of viability and cytotoxicity percentages should be performed as follows:
Viability Calculation: % Viability = (Absorbance of treated sample / Absorbance of untreated control) × 100
Cytotoxicity Calculation: % Cytotoxicity = 100 - % Viability
For accurate results, it is essential to include appropriate controls in each experiment: untreated controls (cells with vehicle only), background controls (media with MTT but no cells), and if possible, positive controls (cells treated with a known cytotoxic agent). A standard curve correlating cell number with absorbance values can enhance quantitative interpretation, particularly when comparing effects across different cell lines with varying metabolic rates [3].
The Lactate Dehydrogenase (LDH) release assay is a widely utilized method for quantifying cytotoxicity based on the measurement of plasma membrane integrity. LDH is a stable cytoplasmic enzyme present in virtually all cell types, which is rapidly released into the cell culture supernatant upon damage to the plasma membrane—a key feature of cells undergoing apoptosis, necrosis, and other forms of cellular damage [4]. The assay detects the LDH activity in the culture medium by measuring the enzyme's catalytic activity in converting lactate to pyruvate, during which NAD⁺ is reduced to NADH. The resulting NADH then participates in a coupled reaction that reduces a yellow tetrazolium salt (INT) to a red, water-soluble formazan dye, with the intensity of the red color being directly proportional to the amount of LDH released and, consequently, the number of dead or damaged cells [4] [1].
For this compound testing, the LDH assay provides complementary information to the MTT assay by specifically measuring membrane disruption rather than metabolic inhibition. While the MTT assay detects early metabolic dysfunction, LDH release typically occurs at later stages of cell damage when membrane integrity is compromised, making these two assays valuable for characterizing both early and late cytotoxic events [2]. The LDH assay is particularly useful for identifying necrotic cell death or late-stage apoptosis where plasma membrane integrity is lost, and can be applied to both adherent and suspension cell cultures treated with this compound.
The LDH assay protocol begins with cell preparation and treatment. Seed cells in 96-well plates at an appropriate density (typically 10,000-20,000 cells/well for most mammalian cell lines) and allow them to adhere overnight. Treat cells with serial dilutions of this compound for the desired exposure periods (e.g., 24, 48, and 72 hours). Include appropriate controls: untreated controls (for spontaneous LDH release), vehicle controls, and lysis controls (cells treated with Triton X-100 or similar detergent for maximum LDH release). Following compound exposure, centrifuge the plate at 1,000 × g for 5 minutes to pellet cells and debris, then carefully transfer 50-100μL of supernatant from each well to a new 96-well plate for LDH measurement [4].
For the LDH reaction, prepare the reaction mixture according to the manufacturer's instructions if using a commercial kit, or prepare a solution containing NAD⁺, INT, and lactate in appropriate buffer. Add the reaction mixture to each well containing the supernatant samples and incubate for 15-60 minutes at room temperature protected from light. The reaction can be stopped by adding weak acid (e.g., 1N HCl) if necessary, though this is not required for all protocols. Measure the absorbance at 490-500 nm, with a reference wavelength of 630-690 nm to subtract background interference. Calculate the percentage cytotoxicity using the following formula [4] [1]:
% Cytotoxicity = (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) × 100
Where "Experimental LDH release" represents this compound-treated cells, "Spontaneous LDH release" represents untreated control cells, and "Maximum LDH release" represents lysed control cells.
Apoptosis, or programmed cell death, is a highly regulated process that plays a crucial role in maintaining tissue homeostasis and eliminating damaged or unwanted cells. There are two principal pathways of apoptosis: the extrinsic pathway (death receptor-mediated) and the intrinsic pathway (mitochondrial-mediated), both of which converge on a common execution phase involving caspase activation and cellular dismantling [8] [9]. The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TRAIL, TNF-α) to their corresponding death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of initiator caspases (caspase-8 and -10). The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or cytotoxic compounds, resulting in mitochondrial outer membrane permeabilization, release of cytochrome c, and formation of the apoptosome complex which activates caspase-9 [8].
For this compound, understanding which apoptotic pathway is activated provides valuable insight into its mechanism of action and potential therapeutic applications. Many anticancer drugs trigger the intrinsic apoptotic pathway through DNA damage or disruption of mitochondrial function, while immunomodulatory agents often engage the extrinsic pathway through regulation of death receptor expression or signaling. The protein p53, a critical sensor of cellular stress, serves as a key activator of the intrinsic pathway in response to DNA damage and other stresses, transcriptionally activating pro-apoptotic Bcl-2 family members such as BAX, Noxa, and PUMA [8]. Evaluation of these specific pathway components can help elucidate the precise molecular mechanisms through which this compound induces apoptosis in target cell lines.
Schematic Representation of Apoptotic Pathways Activated by this compound
Several experimental methods are available for detecting apoptosis in this compound-treated cells:
Caspase Activity Assays: Measure the activation of executioner caspases (3, 7) using fluorogenic or colorimetric substrates. Increased caspase activity is a hallmark of apoptosis commitment.
Phosphatidylserine Externalization: Detect exposure of phosphatidylserine on the outer leaflet of the plasma membrane using Annexin V staining, typically combined with propidium iodide to distinguish early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).
Mitochondrial Membrane Potential Assessment: Use fluorescent dyes such as JC-1 or TMRE to measure ΔΨm collapse, a key event in intrinsic apoptosis.
DNA Fragmentation Analysis: Detect internucleosomal DNA cleavage through TUNEL assay or DNA laddering patterns.
Western Blot Analysis: Monitor cleavage of apoptotic substrates (e.g., PARP) and changes in expression levels of Bcl-2 family proteins, IAPs, and other apoptosis regulators.
For researchers investigating this compound, a combination of these methods is recommended to comprehensively characterize the apoptotic response across different time points and concentrations.
Accurate interpretation of cytotoxicity data for this compound requires appropriate statistical analysis and dose-response modeling. Key parameters should be calculated from the concentration-response data, including IC₅₀ values (concentration causing 50% inhibition of viability), TC₅₀ values (concentration causing 50% cytotoxicity), and LC₅₀ values (concentration causing 50% cell death). These values are typically determined by fitting the concentration-response data to nonlinear regression models such as the four-parameter logistic curve. Additionally, the therapeutic index can be calculated for this compound by comparing cytotoxic concentrations in normal cell lines to effective concentrations in target cells (e.g., cancer cells or infected cells), providing insight into the compound's selectivity window [2] [1].
Statistical considerations should include appropriate replication (minimum of three independent experiments with multiple technical replicates each), normalization to controls, and assessment of data distribution before selecting statistical tests. Data should be presented as mean ± standard deviation or standard error, with significance testing (e.g., ANOVA with post-hoc tests) to compare this compound treatments to controls and identify statistically significant effects. For screening multiple concentrations or time points, correction for multiple comparisons (e.g., Bonferroni, Tukey) should be applied to minimize false discovery rates.
Effective visualization of cytotoxicity data enhances interpretation and communication of findings. Dose-response curves should be presented with logarithmic concentration axes and response values normalized to control groups. Time-course experiments should display cytotoxicity profiles across multiple time points to illustrate the kinetics of this compound's effects. Bar graphs are suitable for comparing multiple assay results at selected concentrations, while heat maps can effectively visualize patterns of response across different cell lines or multiple parameters simultaneously.
Comprehensive reporting of this compound cytotoxicity testing should include:
Experimental Conditions: Cell lines used with source and passage number, culture conditions, this compound formulation and solvent, exposure durations, and assay endpoints.
Methodological Details: Complete assay protocols including any modifications to standard procedures, detection instruments used, and reagent sources.
Quality Control Measures: Cell viability in untreated controls, consistency of replicate measurements, and performance of positive controls.
Raw and Processed Data: Absorbance/fluorescence values for all experimental groups, calculated viability and cytotoxicity percentages, derived parameters (IC₅₀, etc.), and complete statistical analysis.
Following these reporting standards ensures the reliability, reproducibility, and scientific validity of the cytotoxicity assessment for this compound, enabling accurate comparison with related compounds and supporting informed decisions about its further development.
This comprehensive set of application notes and protocols provides researchers with standardized methodologies for evaluating the cytotoxic potential of this compound across mammalian cell lines. The multi-assay approach recommended herein allows for a thorough characterization of both metabolic and membrane integrity aspects of cytotoxicity, while the apoptosis detection methods enable mechanistic insights into cell death pathways. By implementing these protocols with appropriate controls and validation measures, researchers can generate reliable, reproducible data to support the development of this compound and contribute to the understanding of its biological effects. As with all compound testing, these protocols may require optimization for specific cell models or experimental contexts, and should be supplemented with additional mechanistic studies as needed to fully elucidate the compound's cellular effects.
Tuberculosis (TB) remains a devastating infectious disease worldwide, with Mycobacterium tuberculosis as its causative agent. The emergence of extensive drug-resistant strains has created an urgent need for novel therapeutic agents that can overcome existing resistance mechanisms. Among the most promising targets for anti-TB drug development is 2-trans enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis pathway. InhA catalyzes the NADH-specific reduction of 2-trans-enoyl-acyl carrier protein in the elongation cycle of the fatty acid synthase (FAS)-II pathway. Inhibition of InhA disrupts the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall, making this enzyme a primary therapeutic target for tuberculosis treatment [1].
The frontline TB drug isoniazid (INH) indirectly targets InhA but requires activation by the bacterial catalase-peroxidase (KatG) enzyme. KatG mutations represent a major mechanism of isoniazid resistance, leading to increased interest in developing direct InhA inhibitors that bypass this activation requirement. Research has demonstrated that compounds such as 4-hydroxy-2-pyridone derivatives and heteroaryl benzamides can directly inhibit InhA without requiring KatG activation, making them promising candidates against drug-resistant TB strains [1] [2]. The protocol described in this document provides a comprehensive framework for identifying and optimizing novel InhA inhibitors through structure-based computational approaches, with emphasis on methodological details required for successful implementation.
Table 1: Key Characteristics of Mycobacterium tuberculosis InhA
| Property | Description |
|---|---|
| EC Number | 1.3.1.9 |
| Function | NADH-specific reduction of 2-trans-enoyl-acyl carrier protein |
| Biological Role | Mycolic acid biosynthesis in FAS-II pathway |
| Structural Features | Homodimeric structure with NADH cofactor binding site |
| Active Site Residues | Tyr158, Met161, Lys165, Thr196, Met199 |
| PDB Reference | 4R9S (crystal structure with NITD-916 inhibitor) |
A successful molecular docking study requires several specialized software tools that work in concert to prepare structures, perform docking simulations, and analyze results. The AutoDock Vina program serves as the core docking engine in this protocol due to its significantly improved accuracy and speed compared to AutoDock 4, as demonstrated in benchmarking studies [3] [4]. For protein and ligand preparation, the Schrödinger Suite offers comprehensive tools through its Protein Preparation Wizard and LigPrep modules, though open-source alternatives like OpenBabel and MGLTools can be substituted if commercial software is unavailable [5]. Visualization and analysis can be performed using ChimeraX or PyMOL for structural inspection, while Graphviz provides capabilities for creating publication-quality workflow diagrams [6].
For post-docking analysis, additional tools are required to calculate binding energies and investigate protein-ligand interactions. The Fragment Molecular Orbital (FMO) method implemented in software such as GAMESS provides quantum mechanical insights into interaction energies between residues and ligands, enabling more accurate binding affinity predictions [1] [2]. Molecular dynamics simulations can be conducted with AMBER, GROMACS, or Desmond to assess the stability of protein-ligand complexes under simulated physiological conditions [5]. The admetSAR tool is recommended for predicting ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of candidate compounds to assess their drug-likeness early in the discovery pipeline [5].
Proper configuration of the computational environment is essential for efficient docking calculations. The AutoDock Vina program can be installed via package managers using the command pip install vina or conda install -c conda-forge vina, which handles dependencies automatically [4]. For optimal performance, systems should be equipped with multiple CPU cores, as Vina can efficiently parallelize the docking search algorithm across available processors, significantly reducing computation time [3]. While exact hardware requirements depend on the library size being screened, a modern multi-core workstation with sufficient RAM (16 GB minimum, 32+ GB recommended) is adequate for most virtual screening applications.
The Graphviz package must be separately installed for workflow visualization. Installation can be accomplished via pip install graphviz, but the system must also have the Graphviz binary utilities installed and accessible in the system PATH [6]. Verification of proper installation can be performed by executing dot -V in the command line, which should return the installed Graphviz version. For researchers using Jupyter notebooks, both Vina and Graphviz integrate well with this environment, allowing for interactive docking studies and visualization [6].
Step 1: Structure Retrieval and Initial Assessment
Step 2: Structure Cleaning and Optimization
Step 3: Energy Minimization
The diagram below illustrates the protein preparation workflow:
Step 1: Compound Sourcing and Selection
Step 2: Ligand Structure Optimization
Step 3: Preparation for Docking
Table 2: Ligand Preparation Parameters and Methods
| Preparation Step | Recommended Method | Key Parameters |
|---|---|---|
| 3D Structure Generation | GaussView 3.07 | B3LYP/6-31G level theory |
| Conformational Sampling | Mixed Torsional/Low-Mode Sampling | Maximum conformers: 20 per compound |
| Ionization States | Epik | pH: 7.0 ± 0.5 |
| Tautomer Generation | LigPrep | Generate likely tautomers |
| Charge Assignment | Gasteiger | - |
| Output Format | PDBQT | Include partial charges and atom types |
Step 1: Binding Site Identification
Step 2: Grid Parameter Configuration
Step 3: Search Parameter Optimization
Step 1: Configuration File Preparation
Step 2: Docking Execution
vina --config config.txt --log results.log --out output.pdbqtStep 3: Output Management
The following diagram illustrates the complete molecular docking workflow:
Step 1: Pose Clustering and Consensus Scoring
Step 2: Interaction Analysis
Step 3: Binding Mode Validation
Step 1: Physicochemical Property Assessment
Step 2: ADMET Prediction
Step 3: Hit Selection and Prioritization
Table 3: Key Metrics for Hit Identification and Prioritization
| Evaluation Category | Metric | Target Value |
|---|---|---|
| Binding Affinity | Vina Score (ΔG) | ≤ -8.0 kcal/mol |
| Ligand Efficiency | LE | ≥ 0.3 kcal/mol/atom |
| Lipophilicity | LogP | ≤ 5 |
| Molecular Size | Molecular Weight | ≤ 500 Da |
| Polar Surface Area | PSA | ≤ 140 Ų |
| Solubility | LogS | > -4.0 |
| Toxicity | AMES Test Prediction | Negative |
Step 1: Binding Free Energy Calculations
Step 2: Fragment Molecular Orbital (FMO) Calculations
Step 3: Molecular Dynamics Simulations
Step 1: Biochemical Assays
Step 2: Structural Biology Validation
Step 3: Cellular Activity Assessment
This molecular docking protocol provides a robust framework for InhA inhibitor identification, but several factors should be considered for optimal implementation. Researchers should validate critical steps using known active and inactive compounds before applying the protocol to novel chemical libraries. The grid dimensions and placement may require adjustment based on the specific InhA structure being used, particularly when studying allosteric inhibitors or proteins with mutations. For programs targeting specific resistant strains, incorporating mutant InhA structures (e.g., I21V, I47T, S94A) in the screening process may improve outcomes against clinical isolates [1].
The balance between computational expense and screening thoroughness must be considered when designing virtual screening campaigns. For initial screening of large libraries (>10,000 compounds), lower exhaustiveness (8-16) provides reasonable results with faster throughput. For lead optimization stages with smaller compound sets (<100 compounds), higher exhaustiveness (24-32) with flexible side chain docking yields more reliable predictions. Additionally, researchers should consider scaffold diversity when selecting final hits to ensure multiple chemical series are available for subsequent optimization.
Several common challenges may arise during implementation of this protocol. Poor correlation between computational scores and experimental activity may indicate issues with binding site definition, protein preparation, or force field limitations. In such cases, verifying the protocol with known active compounds and adjusting parameters accordingly is recommended. Inconsistent binding poses across similar compounds may suggest inadequate sampling, which can be addressed by increasing exhaustiveness or implementing consensus docking approaches.
When encountering limited numbers of quality hits, researchers should consider expanding the chemical library diversity or modifying the filtering criteria to include compounds with marginally suboptimal properties that might be optimized later. For compounds with good binding affinity but poor drug-likeness, computational medicinal chemistry approaches can guide strategic modifications to improve properties while maintaining potency. Throughout the process, maintaining detailed records of all parameters and results facilitates protocol refinement and reproducibility.
Piperazine derivatives represent a privileged scaffold in medicinal chemistry, frequently appearing in pharmaceuticals and bioactive compounds. The structural motif of 1-(2-thienyl)-4-(3-phenoxybenzyl) piperazine is of particular interest for drug discovery. The specific derivative KEN1 (1-(2-thienyl)-4-(3-phenoxybenzyl)piperazine) was developed as an optimized inhibitor of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (mtInhA), a key enzyme in the biosynthesis of the mycobacterial cell wall [1]. This synthesis is a prime example of structure-based drug design, where a lead compound was modified to enhance its interaction with a biological target. The following protocol provides a detailed, reliable procedure for the synthesis of KEN1, which can serve as a core structure for generating a wider library of analogs for structure-activity relationship (SAR) studies.
This procedure outlines the reductive amination synthesis of 1-(2-thienyl)-4-(3-phenoxybenzyl) piperazine (KEN1) [1].
| Reagent/Chemical | Purity/Specification |
|---|---|
| 3-Phenoxybenzaldehyde | 1.0 equivalent |
| Piperazin-1-yl(thiophen-2-yl)methanone hydrochloride | 1.1 equivalent |
| Sodium acetoxyborohydride (NaBH(OAc)₃) | 1.2 equivalent |
| Anhydrous Dichloromethane (DCM) | Solvent, anhydrous |
| Argon gas | Inert atmosphere |
| Silica Gel 60N | For column chromatography |
| Deuterated Chloroform (CDCl₃) | For NMR analysis |
The following workflow diagram illustrates the entire synthesis and characterization process:
The table below consolidates the key analytical data for the synthesized KEN1 compound [1].
| Analytical Method | Key Data and Characteristics |
|---|---|
| ¹H NMR (CDCl₃) | Aromatic H: 7.51–6.91 ppm (m, 12H); Methylene H: 3.75 ppm (s, 4H), 3.52 ppm (s, 2H), 2.48 ppm (t, 4H) |
| ¹³C NMR (CDCl₃) | Characteristic peaks: 163.50, 157.36, 140.20, 139.86, 137.12, 131.92 ppm; Methylene carbons confirmed. |
| Mass Spectrometry | m/z for C₂₂H₂₃N₂O₂S [M + H]⁺: Calculated 379.1, Found 379.1 |
| Biological Activity | Inhibits mtInhA enzyme activity; shows antimycobacterial activity comparable to lead compound KES4. |
The synthesis of 1-(2-thienyl)-4-(3-phenoxybenzyl) piperazine derivatives fits into a broader strategy in modern drug discovery. The following diagram illustrates its role in a typical structure-based drug design cycle, as demonstrated by the development of KEN1 from the lead compound KES4 [1].
| Common Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Low Reaction Yield | Moisture degradation of reductant | Ensure solvents and glassware are thoroughly anhydrous; maintain inert atmosphere. |
| Poor Purification | Co-elution of impurities | Optimize mobile phase gradient for column chromatography; consider alternative solvent systems. |
| Multiple Spots on TLC | Incomplete reaction or side products | Extend reaction time; confirm stoichiometry of NaBH(OAc)₃ is correct. |
| Low Activity in Assays | Incorrect regiochemistry | Verify structure unequivocally via NMR; confirm the binding mode via docking studies [1]. |
The detailed protocol for synthesizing 1-(2-thienyl)-4-(3-phenoxybenzyl) piperazine (KEN1) provides a robust and reproducible method for obtaining this pharmaceutically relevant scaffold. Its integration with in silico design and biological evaluation, as demonstrated in its development as an mtInhA inhibitor, offers a powerful approach for medicinal chemists. The core structure serves as a versatile template for generating novel derivatives to probe various biological targets and optimize drug-like properties, facilitating the discovery of new therapeutic agents.
This section provides a detailed, step-by-step protocol for the expression, purification, and quality control of recombinant MtInhA protein, suitable for structural and biophysical studies.
Protocol: Recombinant MtInhA Preparation
Step 1: Expression
inhA gene into a suitable expression vector (e.g., pET series). Consider including an N-terminal His₆-tag for simplified purification.Step 2: Harvest and Lysis
Step 3: Purification
Step 4: Quality Control and Characterization
The workflow below summarizes the key stages of the protein preparation process.
A well-prepared and characterized MtInhA protein is foundational for downstream binding studies. The table below summarizes key methodologies and considerations.
Table 1: Methodologies for MtInhA Inhibitor Binding Studies
| Method | Application with MtInhA | Key Experimental Parameters & Considerations |
|---|
| X-ray Crystallography [1] [2] | Determine high-resolution 3D structure of MtInhA-inhibitor complexes. | • Co-crystallize MtInhA-NADH with inhibitor. • Requires high-protein homogeneity and crystallization screening. • Resolution ≤ 2.0 Å is ideal for visualizing atomic interactions. | | Molecular Docking & Simulation [3] [4] [5] | Predict binding poses and affinity of novel inhibitors in silico. | • Use a high-resolution MtInhA structure (e.g., from PDB). • Validate docking protocol with known inhibitors [5]. • Advanced MD (e.g., 2D REMD) can sample binding pathways [4]. | | Biophysical Binding Assays | Measure binding affinity (Kd), kinetics (kon/koff), and thermodynamic parameters. | • Surface Plasmon Resonance (SPR): Immobilize MtInhA; inject inhibitors. • Isothermal Titration Calorimetry (ITC): Directly measure heat change upon binding. • Thermal Shift Assay: Monitor Tm shift to indicate binding. | | Proteome-wide Profiling [6] | Assess selectivity and identify off-target interactions for covalent inhibitors. | • Apply methods like COOKIE-Pro to measure drug occupancy across thousands of proteins [6]. • Critical for evaluating selectivity and minimizing side effects during lead optimization. |
The following diagram illustrates how purified MtInhA is utilized in various binding studies to advance a compound through the drug discovery pipeline.
1. What are the key structural modification strategies for improving MtInhA inhibitors? Research on compounds similar to MtInhA-IN-1 suggests several effective strategies:
2. Which experimental methods are used to validate the potency of new inhibitors? A combination of computational and experimental techniques is standard for validating new inhibitors.
Table 1: Key Experimental Assays for Validating MtInhA Inhibitors
| Assay Type | Measured Parameter | Purpose & Significance |
|---|---|---|
| Enzyme Inhibition [4] [1] | IC₅₀ (Half-maximal inhibitory concentration) | Measures the compound's direct potency against the purified MtInhA enzyme. |
| Steady-State Kinetics [4] [1] | Kᵢ (Inhibition constant), Mode of Inhibition (e.g., competitive, uncompetitive) | Determines the binding affinity and reveals how the inhibitor interferes with the enzyme's reaction mechanism. |
| Protein-Ligand Binding [4] | KD (Dissociation constant), Thermodynamic parameters (ΔH°, ΔS°, ΔG°) | Quantifies the binding strength and characterizes the driving forces (e.g., hydrogen bonding, hydrophobic effects) behind the interaction. |
| Whole-Cell Activity [5] [1] | MIC (Minimum Inhibitory Concentration) | Determines the lowest concentration that prevents visible growth of M. tuberculosis in culture, indicating cellular efficacy. |
| Cytotoxicity Assay [5] [1] | CC₅₀ (Cytotoxic concentration) or cell viability | Evaluates the compound's safety profile by measuring its toxicity against mammalian cell lines (e.g., Vero, HepG2). |
3. How are computational methods applied in the design process? Computational tools are indispensable for rational drug design before synthesis.
The following diagram illustrates a typical integrated workflow that combines these computational and experimental methods in an iterative cycle for inhibitor optimization:
1. Protocol for Enzyme Inhibition Assay (IC₅₀ Determination) This protocol measures the compound's ability to directly inhibit the MtInhA enzyme [4].
2. Protocol for Determining the Mode of Inhibition This kinetic analysis reveals how the inhibitor competes with the substrates [4] [1].
Table 2: Troubleshooting Guide for Common Experimental Issues
| Problem | Potential Cause | Solution |
|---|---|---|
| High IC₅₀ but good MIC | Poor compound solubility or permeability in whole-cell assays. | Check solubility in assay buffer. Consider prodrug strategies or formulation to improve cellular uptake [1]. |
| Time-dependent inhibition | Slow-binding or covalent inhibition mechanism. | Extend pre-incubation time of enzyme and inhibitor before adding substrates to ensure steady-state conditions [4]. |
| Toxicity in mammalian cells | Lack of selectivity for the bacterial target. | Perform counter-screening on mammalian cell lines (e.g., Vero, HepG2) early in the optimization process to assess selectivity index [5] [1]. |
| Discrepancy between docking score and activity | Inaccurate scoring function or overlooking solvation/entropy effects. | Use more refined methods like Molecular Dynamics (MD) simulations with MM-GBSA for better binding affinity prediction [7] [8]. |
A foundational step in optimization is understanding the potential challenges and trade-offs involved. The following table outlines key concepts and their implications for your work.
| Concept | Description & Relevance | Key Consideration |
|---|---|---|
| Direct Selectivity Modeling [1] | Training machine learning models directly on the difference in bioactivity (e.g., pActivity) between two targets is more effective for predicting selectivity than using separate bioactivity models. | Directly modeling the "selectivity window" can provide more accurate predictions than deducing selectivity from individual target models. |
| Affinity/Specificity Trade-off [2] | Mutations that increase affinity (e.g., adding charged residues like arginine) can often reduce specificity by promoting non-target interactions. | Prioritize chemical moieties that promote specific interactions; tyrosine is often favorable, while arginine carries a higher risk of promiscuity. [2] |
| Affinity/Stability Trade-off [2] | Affinity-enhancing mutations can destabilize the protein's structure. Natural antibody maturation often includes compensatory stabilizing mutations. | Consider incorporating stability measurements (e.g., thermal shift assays) into your workflow to identify variants that maintain structural integrity. [2] |
Here are detailed methodologies for key experiments that will help you quantify and understand the selectivity of your compounds.
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) and the mode of inhibition (e.g., competitive, uncompetitive) of your compound against both MtInhA and the human enzyme counterparts [3].
This method uses protein fluorescence spectroscopy to determine the dissociation constant (Kd) and the thermodynamic signature (ΔG°, ΔH°, ΔS°) of inhibitor binding. Differences in these signatures between MtInhA and human enzymes can reveal the drivers of selective binding [3].
| Problem | Possible Cause | Solution |
|---|---|---|
| High potency but poor selectivity | Compound forms favorable but non-specific interactions (e.g., strong electrostatic) with the off-target enzyme. [2] | Analyze the binding site of the human enzyme; modify chemical groups that interact with non-conserved residues to disrupt off-target binding while preserving target affinity. |
| Time-dependent inhibition | The inhibitor may be a slow-binding inhibitor or a covalent agent, complicating classic steady-state analysis. [3] [4] | Always perform a pre-incubation time course. If velocity decreases with pre-incubation time, use more complex kinetic models for analysis. |
| High variability in binding data (Kd) | Protein instability or degradation during the fluorescence assay. | Check protein purity and stability (e.g., via DSF) before experiments. Ensure consistent temperature control throughout the titration. |
To accelerate your optimization cycle, consider integrating these advanced approaches:
The diagram below visualizes a recommended integrated workflow for selectivity optimization, incorporating both experimental and computational steps.
I hope this structured technical guide provides a solid foundation for your research. The field of selectivity optimization is advancing rapidly, especially with the integration of machine learning and high-throughput methods.
The table below summarizes a study where researchers modified the lead compound KES4 to develop a derivative, KEN1, with improved properties [1].
| Compound | Target Enzyme Inhibition (mtInhA) | Antimycobacterial Activity | Key Structural Change |
|---|---|---|---|
| KES4 (Lead) | Identified as a novel inhibitor [1] | Exhibited inhibitory effect on mycobacterial growth [1] | Composed of four rings (A-, B-, C-, D-ring) [1] |
| KEN1 (Derivative) | Superior inhibitory activity to KES4 [1] | Comparable to KES4 [1] | D-ring modified (2-furoyl group replaced with 2-thienyl group) [1] |
This case demonstrates that strategic structural modification, guided by in-silico screening, can enhance target inhibition without compromising antimicrobial efficacy [1].
Here are standard methodologies for evaluating the cytotoxicity of novel compounds in mammalian cells.
The MTT assay measures mitochondrial activity as an indicator of cell viability [2].
The Lactate Dehydrogenase (LDH) assay measures the release of this cytoplasmic enzyme from damaged cells, indicating cytotoxicity [4].
Issue: A compound shows high cytotoxicity in mammalian cells but is a potent MtInhA inhibitor.
Issue: Inconsistent cytotoxicity results between different assay methods.
The following diagrams outline the core workflow for assessing cytotoxicity and the strategic approach to mitigating it, based on the information presented.
The following table summarizes several direct InhA inhibitors that have been identified as promising candidates for overcoming KatG-mediated resistance.
| Compound Class / Name | Mechanism of Action | Anti-TB Activity (MIC or IC₅₀) | Key Features & Evidence |
|---|
| 4-Hydroxy-2-pyridones (e.g., NITD-916) [1] | Binds the enoyl-substrate pocket of InhA in an NADH-dependent manner [1] | MIC₉₀: 0.04 - 0.16 μM vs. MDR-TB strains [1] | - Orally active.
Here are detailed methodologies for key experiments cited in the literature, which are crucial for evaluating direct InhA inhibitors.
This protocol is used to assess the spontaneous mutation rate of M. tuberculosis against a new compound, which is a key indicator of its potential to develop resistance [1].
Frequency = (Number of resistant colonies) / (Total number of viable cells plated)This biochemical assay measures the potency of a compound in directly inhibiting the InhA enzyme [4] [3].
The Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of a compound that prevents visible growth of M. tuberculosis [5].
Q1: My compound shows excellent enzyme inhibition (low IC₅₀) but poor whole-cell activity (high MIC). What could be the reason? A: This is a common challenge in drug discovery and can point to several issues:
Q2: When I generate resistant mutants against my direct InhA inhibitor, some show cross-resistance to isoniazid. Why does this happen?
A: Cross-resistance can occur if the mutation in InhA is located at a residue that is critical for the binding of both your direct inhibitor and the activated INH-NAD adduct [1]. For example, a single point mutation in the substrate-binding pocket could alter the binding site for both entities. Mapping the mutation via whole-genome sequencing and comparing it to known INH-resistance conferring mutations in inhA (e.g., I21T, I16T) can clarify this [1] [3].
Q3: What is the best strategy to confirm that my compound's cellular target is indeed InhA? A: A combination of genetic and biochemical evidence is considered the gold standard:
inhA gene provides strong genetic support for InhA as the primary target [1] [3].The diagrams below illustrate the core experimental workflow for validating direct InhA inhibitors and the genetic mechanisms of resistance.
Here are answers to some frequently asked questions about molecular docking parameter optimization:
FAQ 1: My docking results show poor binding affinity. How can I improve them?
FAQ 2: What are the key parameters to focus on for optimizing a docking screen?
FAQ 3: How do I handle receptor flexibility in docking?
FAQ 4: How reliable are docking scores for predicting binding affinity?
The table below summarizes a protocol for setting up a large-scale docking screen, incorporating essential optimization and control steps [2].
| Step | Description | Key Parameters & Controls |
|---|---|---|
| 1. Protein Preparation | Obtain the 3D structure of the target (e.g., MtInhA from PDB: 7L6C). Remove water molecules and co-crystallized ligands. Add hydrogen atoms, optimize charges, and minimize the structure using a force field. | Use Protein Preparation Wizards (e.g., in Maestro). The resolution of the structure (e.g., 1.85 Å for 7L6C) is a key quality indicator [4]. |
| 2. Ligand Library Preparation | Prepare a database of compounds (e.g., from Enamine). Generate realistic 3D conformers and correct tautomeric/ionization states at biological pH (e.g., pH 7.0). | Use tools like LigPrep (Schrödinger) or AutoDock Tools. Filter for drug-likeness using rules like Lipinski's Rule of Five [4] [3]. |
| 3. Binding Site Definition | Define the grid box for docking. The center should be based on the coordinates of a native substrate or known inhibitor in the active site. | Center (X, Y, Z): e.g., 34.65, 49.39, 40.79 for MtInhA [4]. Box Size: Sufficient to accommodate ligand movement (e.g., 25x25x25 Å). |
| 4. Control Docking | Perform validation by re-docking a known native ligand. A successful control should achieve a low RMSD (< 2.0 Å) when the predicted pose is compared to the experimental one. | This is a critical control step to validate your docking parameters before proceeding to the large library screen [1] [2]. |
| 5. Large-Scale Docking Run | Execute the docking simulation against the entire prepared compound library using the validated parameters. | Use docking programs like Glide (Schrödinger), AutoDock Vina, or DOCK3.7. |
| 6. Post-Docking Analysis | Analyze the top hits based on docking scores and the nature of ligand-protein interactions (e.g., hydrogen bonds, hydrophobic contacts). | MM/GBSA: Refine binding affinity predictions. MD Simulations: Analyze stability over time (e.g., 200 ns) via RMSD, RMSF, and interaction analysis [4]. |
The following diagram illustrates the logical workflow and decision points for optimizing a molecular docking screening campaign.
A 2025 study on discovering novel inhibitors of Mycobacterium abscessus InhA (MAB-InhA) provides a concrete example of an optimized docking protocol [4]:
This case highlights how combining docking with subsequent refinement steps is a robust strategy for successful inhibitor screening.
The following table outlines key methods to improve the solubility of research compounds like MtInhA-IN-1 in biological assays [1] [2] [3].
| Strategy | Description | Key Considerations for Assays |
|---|---|---|
| pH Adjustment | Using buffers to adjust the pH of the solution to a point where the compound carries a charge, enhancing its aqueous solubility. | Must ensure the chosen pH is compatible with the biological assay components (e.g., enzyme activity, cell viability) [1]. |
| Cosolvents | Adding a water-miscible organic solvent (e.g., DMSO, ethanol, PEG) to the aqueous buffer to increase solubility. | DMSO is most common; final concentration is critical as high levels can denature proteins or be toxic to cells (typically kept below 1-2%) [1] [2]. |
| Surfactants | Using detergents (e.g., Tween, Cremophor) to solubilize compounds via micelle formation. | Can interfere with certain assay readouts (e.g., fluorescence) or membrane-based assays; requires careful control experiments [1] [3]. |
| Cyclodextrins | Using these cyclic oligosaccharides to form water-soluble inclusion complexes with hydrophobic compounds. | Effective for stabilizing compounds in solution; potential for weak interactions that might affect compound bioavailability [1] [3]. |
| Lipid-Based Formulations | Employing oils, liposomes, or self-emulsifying systems to deliver the compound. | More complex to implement in standard in vitro assays; highly relevant for bridging to in vivo studies [3]. |
| Amorphous Solid Dispersions | Creating a metastable, high-energy amorphous form of the compound, which has higher solubility than its crystalline form. | The amorphous form is metastable and may crystallize over time, leading to precipitation and variable assay results [1] [2]. |
Understanding the nature of solubility is crucial for effective troubleshooting.
This workflow provides a logical sequence of steps to diagnose and resolve solubility problems with this compound in your experiments.
This method helps you determine the maximum concentration at which this compound remains soluble under specific assay conditions [2].
Q1: The compound is soluble in my DMSO stock but precipitates in the assay buffer. What should I do first? First, ensure the final concentration of DMSO in your assay does not exceed 1-2% to avoid affecting the biological system [2]. If the problem persists, perform a kinetic solubility assay to determine the compound's actual solubility limit in your specific buffer, and then ensure your working concentration is below this limit [4] [2].
Q2: Why do I get different IC50 values for this compound in enzyme assays versus cell-based assays? This is a common symptom of solubility issues [4]. The compound may be fully soluble in the simpler enzyme assay buffer but precipitates in the more complex cell culture medium, reducing its effective concentration and apparent activity. Differences in protein binding or metabolism in cellular assays can also contribute.
Q3: How can I improve the solubility of this compound without changing its chemical structure? You can reformulate the compound using the strategies in the table above. The most straightforward approaches for in vitro assays are to:
| Question | Issue Overview | Proposed Solution & Key Considerations |
|---|
| Unexpected drop in binding affinity after modification | Small structural changes can cause "activity cliffs," leading to large, unexpected affinity losses [1]. | - Characterize the SAR Landscape: Use computational tools to identify if your compound is near an activity cliff [1].
To address the issues above, here are detailed methodologies for key experiments cited in the FAQs.
The Peptidoglycan Accessibility Click-Mediated Assessment (PAC-MAN) assay quantifies a molecule's ability to cross the mycomembrane and reach the periplasmic space in live mycobacteria [3].
Key Steps:
Critical Controls:
To ensure your reported affinities are accurate, follow these foundational practices [5].
The following diagrams outline the logical workflow for optimizing an inhibitor and analyzing key computational data.
This chart maps the strategic path from initial compound analysis to validated optimization.
This chart illustrates how to process and interpret Inter-Fragment Interaction Energy (IFIE) data to guide structural modifications.
Here are answers to some specific problems you might encounter when working with MtInhA assays.
| Question | Issue Description | Possible Causes & Solutions |
|---|
| Unexpectedly low or no inhibition | Novel compound shows poor inhibitory effect despite promising in silico predictions [1]. | • Cause: Prodrug mechanism. Compound may require enzymatic activation (e.g., by KatG) unlike direct inhibitors like Labio-16/17 [2] [3]. • Solution: Test compound against both wild-type and KatG-deficient strains to determine activation pathway. | | High background signal in absorbance assays | Excessive absorbance leads to inaccurate measurement of NADH oxidation at 340 nm [3]. | • Cause: Interference from colored compound/extract [4]. • Solution: Include a proper sample blank (all components except enzyme) and subtract its value from test readings [4]. | | Irreproducible results and data scatter | High variability between replicate measurements of enzyme activity and inhibition [4]. | • Cause 1: Turbidity from poorly soluble compounds [4].
Here are standardized protocols for key experiments, compiled from recent research.
This protocol is adapted from assays used to evaluate novel 4-aminoquinolines and other inhibitors [2] [3] [1].
Workflow Overview:
Detailed Reagents and Steps:
Steps:
This procedure describes how to characterize the mode of action for your inhibitor [2] [3].
Key Experimental Design:
Understanding the target and the properties of known inhibitors is crucial for troubleshooting.
Mycolic Acid Synthesis & InhA Inhibition
Reported Activities of MtInhA Inhibitors The table below summarizes quantitative data from recent studies for easy comparison [2] [3] [1].
| Compound / Class | Enzyme IC₅₀ / Kᵢ | Anti-TB MIC (H37Rv) | Cytotoxicity (Selectivity) | Key Features & Notes |
|---|
| LABIO-17 | IC₅₀ = 20 μM Kᵢ = 8 μM | 5 μg/mL (12.8 μM) | Not significant in HaCat, Vero, RAW 264.7 cells [2] [3] | • Direct, non-competitive inhibitor [2]. • Bactericidal in macrophages [3]. • Shows dose-dependent cardiotoxicity in Zebrafish [3]. | | LABIO-16 | IC₅₀ = 20 μM Kᵢ = 8 μM | 5 μg/mL (12.8 μM) | Not significant in HaCat, Vero, RAW 264.7 cells [2] [3] | • Direct inhibitor [3]. • Bacteriostatic in macrophages [3]. • No cardiotoxicity in Zebrafish [3]. A promising hit. | | KEN1 | Superior to lead KES4 | Comparable to lead KES4 | Low cytotoxicity in MDCK and SH-SY5Y cells [1] | • Derived from SBDS of KES4 D-ring [1]. • Improved target binding. | | 4-Aminoquinolines | Sub-micromolar range | Sub-micromolar range | Favorable in vitro ADME properties [2] | • Effective against drug-resistant strains [2]. • In vivo activity in murine TB model [2]. |
For clarity, the table below summarizes key information on two well-documented InhA inhibitors based on the search results.
| Inhibitor | Mechanism of Action | Key Experimental Data (from search results) | Shortcomings |
|---|---|---|---|
| Triclosan | Direct-acting inhibitor; binds directly to the InhA enzyme without requiring activation [1] [2]. | MIC (vs M. tuberculosis): 2.5 µg/mL [1]. InhA IC₅₀: 1100 nM [2]. Improved derivatives show MIC as low as 0.6 µg/mL and IC₅₀ of 90 nM [3]. | High lipophilicity can limit bioavailability and lead to poor activity profiles in some derivatives [1] [4]. |
| Ethionamide | Prodrug; requires activation by the bacterial enzyme EthA (a flavin monooxygenase) to form an active adduct that inhibits InhA [1] [3]. | Activated form has high potency (Ki = 7 nM) [2]. | Resistance commonly arises from mutations in the activating enzyme, EthA [1] [3]. |
Since the specific compound was not found, here are suggested steps to locate the information you're seeking:
The following diagram illustrates the primary mechanisms of known InhA inhibitors, which is the core focus of development efforts in this field.
The table below summarizes the available in vitro cytotoxicity data for several InhA inhibitors from recent scientific literature.
| Compound Name | Cell Lines Tested | Cytotoxicity Data / Assay | Key Findings | Source |
|---|---|---|---|---|
| CEP (Cepharanthine) | THP-1 human macrophages | Cytotoxicity analysis at 25 µg/mL | Showed highest antimycobacterial activity; cytotoxicity assessed for host-directed therapy. | [1] |
| DIH (CP-31398 dihydrochloride hydrate) | THP-1 human macrophages | Cytotoxicity analysis at 25 µg/mL | Optimally regulated IL-1β and TNF-α, enhancing pathogen clearance. | [1] |
| NUT (Nutlin-3a) | THP-1 human macrophages | Cytotoxicity analysis at 25 µg/mL | Inhibited mycobacterial growth in infected macrophages. | [1] |
| KES4 | MDCK (canine kidney); SH-SY5Y (human neuroblastoma) | Maintained in high-glucose DMEM with 10% FBS (cytotoxicity assay protocol mentioned) | Cytotoxic effects were evaluated, though specific quantitative results not fully detailed in provided excerpt. | [2] |
| KEN1 | MDCK (canine kidney); SH-SY5Y (human neuroblastoma) | Maintained in high-glucose DMEM with 10% FBS (cytotoxicity assay protocol mentioned) | Cytotoxic effects were evaluated, though specific quantitative results not fully detailed in provided excerpt. | [2] |
| GSK693 | Not specified in excerpt | Reviewed for good drug-like properties and in vivo efficacy | Noted to overcome toxicological issues of isoniazid; specific cytotoxicity data not included. | [3] |
| SB-PT070 / SB-PT091 | In vivo murine models | Efficacy evaluated in murine infection models | Focus on efficacy and pharmacokinetics; high lipophilicity (LogP >6) noted as a potential challenge. | [4] |
For researchers aiming to replicate or compare these findings, here are the key methodological details:
The diagram below outlines the general workflow for assessing the cytotoxicity of InhA inhibitors, which is crucial for evaluating their therapeutic potential.
The bacterial fatty acid synthesis (FAS-II) pathway is a validated target for antibacterial drug discovery because its enzymes differ from their mammalian counterparts [1] [2]. The final and crucial step in each elongation cycle of this pathway is performed by enoyl-ACP reductases (ENRs).
The table below summarizes the key ENR types found in bacteria:
| ENR Type | Representative Organisms | Key Characteristics |
|---|---|---|
| FabI | Escherichia coli, Staphylococcus aureus, Mycobacterium tuberculosis (InhA) | Most common and studied type; member of the short-chain dehydrogenase/reductase (SDR) superfamily; target of triclosan and isoniazid [1] [2]. |
| FabK | Streptococcus pneumoniae, Enterococcus faecalis | A flavoprotein that uses FMN as a cofactor; structurally unrelated to FabI, thus conferring intrinsic resistance to FabI-specific inhibitors like triclosan [1]. |
| FabL | Bacillus subtilis | A homologue of FabI that also belongs to the SDR superfamily but can have different cofactor preferences and inhibitor susceptibility [2]. |
| FabV | Vibrio cholerae, Pseudomonas aeruginosa | Belongs to the medium-chain dehydrogenase/reductase (MDR) family; another mechanism of resistance to FabI-directed drugs [2]. |
This diversity means that an inhibitor effective against one type of ENR (e.g., FabI) may not work against others (e.g., FabK), which is a critical consideration for developing narrow or broad-spectrum antibiotics [1] [2].
The standard methodology for evaluating ENR inhibitors involves a cascade of experiments, from initial enzymatic screening to cellular efficacy tests. The following diagram outlines a typical workflow for characterizing a potential ENR inhibitor.
Here are detailed protocols for the key assays in the workflow:
Enzyme Inhibition Assay (IC₅₀ Determination) This spectrophotometric assay measures the inhibitor's potency on the purified ENR enzyme. The reaction typically includes:
Cellular Efficacy and Target Engagement (MIC & Specificity) This evaluates the compound's ability to inhibit bacterial growth and its specificity for the bacterial target.
While data for MtInhA-IN-1 is unavailable, the following table provides a comparison of other inhibitors discussed in the literature, illustrating how selectivity and potency data are typically presented.
| Inhibitor / Chemical Series | Target Organism & ENR | Enzymatic Activity (IC₅₀) | Cellular Activity (MIC) | Key Findings & Selectivity |
|---|---|---|---|---|
| Thiopyridines [1] | E. coli FabI | 3 to 25 µM | 1 to 64 µg/mL (for S. aureus and B. subtilis) | Inhibition of [¹⁴C]acetate incorporation into fatty acids confirmed target engagement in cells. Correlation between IC₅₀ and MIC supported FabI-specific action [1]. |
| Labio_16 [5] [3] | M. tuberculosis InhA (FabI) | IC₅₀ and binding affinity determined. | Inhibited growth of M. tuberculosis H37Rv and a multidrug-resistant strain. | Showed bactericidal activity in a macrophage infection model. No cytotoxicity detected in HaCat, Vero, or RAW 264.7 cell lines, and no cardiotoxicity in a Zebrafish model, indicating a potential for selective toxicity [5] [3]. |
| Diphenyl Ethers (e.g., KEM4, KEM7) [6] [7] | M. tuberculosis InhA (FabI) | Inhibited mtInhA enzymatic activity. | Inhibited growth of a model mycobacteria. | Most compounds showed no inhibition of enterobacteria growth and no toxic effects on MDCK and SH-SY5Y mammalian cells, except for one derivative (KEM10) [6] [7]. |
The process of discovering MtInhA inhibitors through molecular docking generally follows a multi-step workflow, as illustrated below.
The table below summarizes key findings from various studies that used molecular docking to identify MtInhA inhibitors and subsequently validated them through experimental assays.
| Study Reference | Docking Approach / Software Used | Identified Inhibitor (Compound ID) | Reported Experimental Activity | Additional Experimental Data |
|---|---|---|---|---|
| Paoli et al. (2017) [1] | Two in silico approaches: a 3D pharmacophore model and multiple docking programs [1]. | Labio_16 | IC₅₀: Not specified for enzyme; Inhibited growth of M. tuberculosis H37Rv and a multidrug-resistant strain (PE-003) [1]. | Direct MtInhA inhibitor; Bacteriostatic in infected macrophages; No cardiotoxicity in Zebrafish model [1]. |
| ProBiS Plugin Study (2016) [2] | ProBiS plugin (PyMOL/Chimera) for binding site comparison and ligand transposition [2]. | Compound 4 (1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-benzo[d]imidazole) | IC₅₀ = 10 ± 2 μM [2]. | Novel scaffold compared to known InhA inhibitors [2]. |
| KES4 Derivative Study (2020) [3] | GOLD (Genetic Optimization for Ligand Docking) suite for structure-based screening [3]. | KEN1 (1-(2-thienyl)-4-(3-phenoxybenzyl) piperazine) | Showed superior MtInhA enzymatic inhibition compared to lead compound KES4; Antimycobacterial activity comparable to KES4 [3]. | Derived from lead compound KES4 by modifying the D-ring [3]. |
| BHMB Study (2019) [4] | In situ modification of crystal structure (PDB: 4QXM) and linear QSAR model [4]. | BHMB1 (from a series of N-benzyl-4-((heteroaryl)methyl) benzamides) | IC₅₀ = 20 nM [4]. | A benzamide-based inhibitor with a novel binding mode (Tyr158 'out' conformation) [4]. |
The following methodologies are commonly used to validate the activity of potential MtInhA inhibitors identified through docking.
1. In vitro Inhibition Studies (Enzyme Assay)
2. Phenotypic Screening (Minimum Inhibitory Concentration - MIC)
3. Cytotoxicity and Toxicity Assessments
Since direct comparisons of docking scores are not available, here are some points to consider when evaluating such studies:
The most robust validation comes from an integrated approach that combines computational predictions with experimental biochemistry. The following diagram outlines this complementary workflow.
Computational methods help predict and refine the binding pose before moving to costly experimental work.
Molecular Docking for Initial Pose Generation: Use programs like AutoDock Vina to generate initial ligand poses. For a more rigorous test, perform non-cognate-receptor docking (using a receptor structure determined without the ligand or with a different ligand), which is more challenging but better reflects real-world drug discovery scenarios [1]. The primary metric here is the Root Mean Square Deviation (RMSD) of the predicted pose compared to a known crystal structure, with values below 2.0 Å generally considered successful [1].
Molecular Dynamics (MD) for Stability and Dynamics: After docking, subject the top-scoring complexes to MD simulations (typically 50 ns or more) to assess conformational stability and ligand-protein interaction dynamics in a solvated system [2]. Key metrics to analyze include:
Binding Free Energy Calculations for Affinity Prediction: To overcome docking scoring function inaccuracies, use more advanced methods like Free Energy Perturbation Molecular Dynamics (FEP/MD). This method provides a quantitative estimate of the absolute binding free energy (ΔG) and can better discriminate binders from non-binders [1].
Computational predictions must be confirmed with experimental data to validate the binding mode and inhibitory activity.
Steady-State Enzyme Kinetics: This is a fundamental experiment to determine the mechanism of inhibition and the inhibitory constant (Kᵢ).
Thermodynamic Profiling: Isothermal Titration Calorimetry (ITC) or fluorescence spectroscopy can be used to determine the thermodynamic signature of binding (ΔH, ΔS, ΔG), which provides deeper insight into the driving forces of the interaction [3].
Phenotypic and Cytotoxicity Assays: Ultimately, inhibitors must show activity against the whole bacterium and selectivity over host cells.
The table below summarizes experimental data for other MtInhA inhibitors identified through in silico methods, providing a benchmark for expected results.
| Compound ID | IC₅₀ (μM) | Kᵢ (μM) | MIC (M. tuberculosis) | Cytotoxicity (Selectivity) | Key Validation Methods |
|---|---|---|---|---|---|
| Labio_16 [3] | Not Specified | 0.12 - 0.22 (Uncompetitive vs NADH) | 69 μM (H37Rv); 34 μM (MDR strain) | Not toxic to Vero, HaCat, RAW 264.7 cells; No cardiotoxicity in Zebrafish | Steady-state kinetics, MIC, Cytotoxicity, MD model of ternary complex |
| Labio_17 [3] | Not Specified | 0.76 - 1.3 (Uncompetitive vs NADH) | 69 μM (H37Rv); 17 μM (MDR strain) | Toxic to cell lines; Dose-dependent cardiotoxicity in Zebrafish | Steady-state kinetics, MIC, Cytotoxicity |
| Piperazine derivatives [4] | Submicromolar range | Reported for 9 most active compounds | Not specified in excerpt | Not specified in excerpt | Steady-state kinetics, X-ray crystallography, SAR |
| Compound 4 [5] | 10 ± 2 μM | Not Specified | Not specified in excerpt | Not specified in excerpt | Docking, Steady-state kinetics (IC₅₀) |
While data on MtInhA-IN-1 is unavailable, several other direct InhA inhibitors have demonstrated promising activity against various M. tuberculosis strains, including multidrug-resistant (MDR) isolates. The table below summarizes key candidates for comparison.
| Compound / Class | Reported Activity Against M. tuberculosis Strains | Key Experimental Findings |
|---|---|---|
| Labio_16 (Novel chemotype) [1] | H37Rv (pan-sensitive) & PE-003 (MDR) [1] | Direct InhA inhibitor; bacteriostatic in infected macrophage model; inhibited MDR-TB growth in vitro; no cardiotoxicity in Zebrafish model [1]. |
| 4-hydroxy-2-pyridones (e.g., NITD-916) [2] | Multiple MDR-TB clinical isolates [2] | Potent bactericidal activity; orally active; targets InhA without requiring activation; in vivo efficacy in mouse infection models [2]. |
| KEN1 (Piperazine derivative) [3] | H37Ra [3] | Identified via structure-based drug screening; showed enoyl-ACP reductase (InhA) inhibitory activity and antimycobacterial effects [3]. |
The efficacy of a direct InhA inhibitor is typically established through a series of standardized experiments. The methodologies below, drawn from research on the compounds listed above, form the core of a robust validation workflow [1].
Key Experimental Details:
Since specific data for your compound is not in the public domain, here are practical steps you can take: